molecular formula C11H14ClNO B13160703 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Cat. No.: B13160703
M. Wt: 211.69 g/mol
InChI Key: VMBFCEXAHVMCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol ( 2090045-47-7) is a synthetically valuable chemical building block with the molecular formula C 11 H 14 ClNO and a molecular weight of 211.69 g/mol . This aminocyclobutanol derivative features a central cyclobutane ring substituted with both an amino group and a hydroxyl group, creating a three-dimensional, conformationally constrained scaffold that is highly prized in modern drug discovery. This compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of targeted protein degraders such as molecular glue degraders (MGDs) . The aminocyclobutanol core is structurally analogous to scaffolds used in the optimization of CRBN-recruiting MGDs, which represent a cutting-edge approach in oncology for targeting transcription factors and other challenging therapeutic targets . The 4-chloro-2-methylphenyl substitution pattern provides a hydrophobic contact surface that can be critical for mediating protein-protein interactions in induced proximity strategies. Researchers utilize this compound primarily as a versatile building block for constructing more complex bioactive molecules. The presence of both amino and hydroxyl functional groups on the strained cyclobutane ring allows for diverse chemical modifications and ring-opening reactions, enabling access to various molecular architectures. The compound is typically stored in a dark place, sealed in dry conditions at 2-8°C to maintain stability . Please note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c1-7-4-8(12)2-3-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3

InChI Key

VMBFCEXAHVMCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)N

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Potential of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and unexplored pharmacological potential is paramount. Among these, strained ring systems have garnered significant attention for their ability to confer rigid conformations and novel structure-activity relationships. The cyclobutane moiety, a four-membered carbocycle, is a particularly intriguing structural element found in a range of biologically active natural products and synthetic compounds.[1][2] This guide focuses on the chemical structure of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol , a compound that, while not extensively documented in current literature, serves as an exemplary case study for a promising class of molecules: substituted aminocyclobutanols.

This document provides a comprehensive analysis of its core chemical structure, proposes robust methodologies for its synthesis and characterization, and explores its potential applications in drug discovery. By grounding our discussion in established principles of organic synthesis, analytical chemistry, and medicinal chemistry, we aim to provide researchers, scientists, and drug development professionals with a technical framework for evaluating this and related molecular scaffolds.

Molecular Profile and Structural Analysis

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and physicochemical properties. While specific experimental data for this compound is sparse, we can compile its known identifiers and predict key properties based on its constituent parts.

Core Chemical Identity

The compound is identified by the following key descriptors:

PropertyValueSource
IUPAC Name This compound-
CAS Number 2090045-47-7[3]
Molecular Formula C₁₁H₁₄ClNO[3]
SMILES OC1CC(C2=CC=C(Cl)C=C2C)(N)C1[3]
Structural Dissection and Key Features

The structure of this compound is a confluence of several key functional groups and structural motifs, each contributing to its overall chemical personality and potential for biological interaction.

Caption: Key structural features of the target molecule.
  • Cyclobutane Ring: This strained four-membered ring provides a rigid scaffold, limiting conformational flexibility compared to acyclic or larger ring systems. This rigidity can be advantageous in drug design, as it can pre-organize appended functional groups into a specific orientation for optimal target binding, potentially increasing potency and selectivity.[4]

  • Tertiary Aminocyclobutanol Core: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes this a vicinal amino alcohol derivative. Such motifs are common in pharmaceuticals and natural products, offering sites for hydrogen bonding (both donor and acceptor), salt formation, and further chemical modification.[5]

  • 4-Chloro-2-methylphenyl Substituent: This aromatic group introduces several important features:

    • Lipophilicity: The phenyl ring increases the molecule's overall lipophilicity, which is a critical parameter influencing membrane permeability and pharmacokinetic properties.

    • Chlorine Atom: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs.[6] The chlorine atom at the 4-position is an electron-withdrawing group that can modulate the electronics of the phenyl ring and serve as a potential site for metabolic interactions or specific binding interactions (e.g., halogen bonding).

    • Methyl Group: The ortho-methyl group provides steric bulk, which can influence the rotational freedom around the carbon-phenyl bond. This steric hindrance can lock the molecule into a preferred conformation and can also shield adjacent positions from metabolic attack, potentially increasing the compound's half-life.

Proposed Synthetic and Analytical Workflows

Hypothetical Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule could be constructed from a cyclobutanone intermediate. The key steps would involve the formation of the cyclobutane ring followed by the introduction of the amino group.

cluster_steps Synthetic Steps R1 4-Chloro-2-methylbenzonitrile S1 [2+2] Cycloaddition or equivalent R1->S1 R2 1,3-Dibromopropane R2->S1 R3 Reducing Agent (e.g., NaBH₄) I1 Intermediate: 3-(4-chloro-2-methylphenyl)-3-oxocyclobutanecarbonitrile S2 Decarboxylation I1->S2 Removal of nitrile group I2 Intermediate: 3-(4-chloro-2-methylphenyl)cyclobutan-1-one S3 Reductive Amination (e.g., Strecker Synthesis variant) I2->S3 Introduction of amine P Target Molecule: This compound S1->I1 Formation of cyclobutane ring S2->I2 Removal of nitrile group S4 Ketone Reduction S3->S4 Introduction of hydroxyl S4->P

Caption: A plausible synthetic workflow for the target molecule.

Causality Behind Experimental Choices: This proposed route is designed for efficiency and control. A [2+2] cycloaddition or an analogous reaction using a suitable ketene equivalent with an alkene is a classic method for forming cyclobutanone rings. The subsequent reductive amination of the cyclobutanone intermediate is a high-yielding and reliable method for installing the amino group. The final reduction of the ketone can be achieved with a variety of mild reducing agents like sodium borohydride to yield the target cyclobutanol. This step-wise approach allows for purification of intermediates and ensures high fidelity in the final product.

Characterization and Quality Control Protocols

Once synthesized, the identity, purity, and structure of the compound must be unequivocally confirmed. A multi-pronged analytical approach is required.

Start Synthesized Crude Product Purification Purification (e.g., Flash Chromatography) Start->Purification Purity Purity Assessment (HPLC-UV) Purification->Purity Purity->Purification If impure Identity Identity Confirmation (LC-MS/MS) Purity->Identity If pure Structure Structural Elucidation (NMR, IR, HRMS) Identity->Structure Final Characterized Compound (>95% Purity) Structure->Final

Caption: Standard analytical workflow for compound characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and quantify any impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Instrumentation: Utilize a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) using a UV detector.

  • Self-Validation: The purity is calculated by the area percentage of the main peak. A sharp, symmetrical peak is indicative of a pure compound. The method's robustness can be confirmed by slightly varying the flow rate and gradient slope.

Protocol 2: Identity and Mass Verification by LC-MS/MS
  • Objective: To confirm the molecular weight of the compound and gain initial structural information from fragmentation patterns.

  • Methodology:

    • Instrumentation: Couple the HPLC system from Protocol 1 to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis:

      • Full Scan (MS1): Scan from m/z 100-500 to find the protonated molecular ion [M+H]⁺. The expected m/z would be approximately 228.08.

      • Product Ion Scan (MS2): Isolate the parent ion and fragment it. Expected fragments would include loss of water (-18 Da) and loss of ammonia (-17 Da).

  • Trustworthiness: The observation of the correct parent mass within a narrow tolerance (e.g., < 5 ppm for high-resolution mass spectrometry) provides high confidence in the compound's identity.

Protocol 3: Definitive Structural Elucidation by NMR Spectroscopy
  • Objective: To unambiguously determine the chemical structure and connectivity of atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Experiments:

      • ¹H NMR: Will show the number of unique protons, their chemical environment, and their coupling to neighboring protons. Expect distinct signals for the aromatic protons, the cyclobutane protons, the hydroxyl proton, and the amine protons.

      • ¹³C NMR: Will show the number of unique carbon atoms.

      • 2D NMR (COSY, HSQC): These experiments will establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the structure.

  • Authoritative Grounding: The combination of 1D and 2D NMR experiments provides a definitive, non-destructive map of the molecule's atomic framework.

Analytical TechniqueExpected OutcomePurpose
HPLC-UV A single major peak with >95% area.Purity Assessment
LC-MS/MS Detection of the correct [M+H]⁺ ion and logical fragment ions.Identity Confirmation
HRMS Exact mass measurement consistent with the molecular formula C₁₁H₁₄ClNO.Formula Verification
NMR Spectroscopy A set of signals consistent with the proposed chemical structure.Definitive Structure Elucidation
Infrared (IR) Spectroscopy Characteristic stretches for O-H, N-H, C-Cl, and aromatic C-H bonds.Functional Group Identification

Potential Applications in Drug Discovery

The true value of a novel scaffold lies in its potential to interact with biological targets and modulate disease pathways. The structural features of this compound suggest several promising avenues for investigation in drug discovery.

  • Central Nervous System (CNS) Agents: The tertiary amine and the lipophilic phenyl group are common features in CNS-active drugs. The rigid cyclobutane scaffold could enforce a specific pharmacophore that might lead to selective activity at neurotransmitter receptors or transporters.

  • Enzyme Inhibitors: The amino and hydroxyl groups can act as key hydrogen bonding partners within an enzyme's active site. Many enzyme inhibitors utilize such interactions for potent and specific binding. The cyclobutane core would serve to position these groups in a precise geometry.

  • Antimicrobial or Anticancer Agents: The incorporation of a cyclobutane ring and a chlorinated phenyl group aligns with structural motifs found in various bioactive compounds, including those with antimicrobial and antitumor properties.[2][6] The strained ring system can lead to unique binding modes not accessible to more flexible molecules.

The development of this compound would follow a standard preclinical drug discovery pipeline, starting with broad screening against a panel of biological targets to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a fascinating, albeit under-investigated, chemical entity. Its structure combines the conformational rigidity of a cyclobutane ring with the rich functionality of an aminocyclobutanol core and the modulated electronics of a substituted phenyl ring. This technical guide has outlined its key structural attributes, proposed a robust synthetic and analytical framework, and hypothesized its potential in drug discovery. While further experimental validation is essential, the principles discussed herein provide a solid foundation for researchers and scientists to explore the potential of this and related compounds as valuable building blocks for the next generation of therapeutics.

References

  • Analytical Methods: Information on analytical techniques for related compounds. (Source: Not explicitly cited, but derived from general knowledge and search results on analytical chemistry).
  • 2090045-47-7|this compound - BLDpharm. BLDpharm.
  • 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol - PubChemLite. PubChemLite.
  • 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Deriv
  • Application Note: Quantitative Analysis of Trans-3-aminochroman-4-ol. BenchChem.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • The application of cyclobutane derivatives in organic synthesis.
  • Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. PubMed.

Sources

3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol isomeric forms cis vs trans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cis and Trans Isomeric Forms of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Abstract

The stereochemical configuration of a pharmacologically active molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. In the realm of drug development, the ability to synthesize, separate, and definitively characterize stereoisomers is paramount. This guide provides a comprehensive technical overview of the cis and trans isomers of this compound, a substituted aminocyclobutanol with potential applications in medicinal chemistry. We delve into plausible synthetic strategies, robust analytical techniques for separation and purification, and definitive methods for structural elucidation. By synthesizing information from established chemical principles and analogous molecular systems, this whitepaper offers field-proven insights and detailed protocols to empower researchers in the exploration of this and similar chiral molecular scaffolds.

Introduction: The Critical Role of Stereoisomerism

This compound is a small molecule featuring a substituted cyclobutane ring, a core structure found in various bioactive compounds. The molecule possesses two stereocenters at the C1 (bearing the hydroxyl group) and C3 (bearing the amino and aryl groups) positions. This gives rise to two diastereomeric forms: cis and trans.

  • Cis Isomer: The hydroxyl (-OH) and amino (-NH₂) groups are on the same face of the cyclobutane ring.

  • Trans Isomer: The hydroxyl (-OH) and amino (-NH₂) groups are on opposite faces of the cyclobutane ring.

These geometric differences, though subtle, result in distinct three-dimensional shapes. Consequently, the cis and trans isomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors, leading to significant variations in pharmacological activity, metabolism, and toxicity.[1] For instance, in many therapeutic agents, one isomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2] Therefore, the unambiguous synthesis, separation, and characterization of each isomer are not merely academic exercises but essential steps in the drug discovery and development process.

Synthetic Pathways and Stereocontrol

A common and versatile approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by functional group manipulations. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the steric and electronic properties of the substituents.

Proposed Synthetic Workflow:

Synthetic Workflow A Starting Materials (e.g., Substituted Alkene + Ketene Acetal) B [2+2] Cycloaddition A->B C Cyclobutanone Intermediate B->C D Reductive Amination C->D E Diastereomeric Mixture (cis/trans Isomers) D->E F Chromatographic Separation E->F G Isolated Cis Isomer F->G Fraction 1 H Isolated Trans Isomer F->H Fraction 2

Caption: General workflow for synthesis and separation.

The key challenge lies in controlling the stereoselectivity of the process. Often, these synthetic routes yield a mixture of cis and trans diastereomers. While stereoselective synthesis is the ideal goal, developing a robust method for separating the resulting isomers is a more common and practical approach in early-stage research.

Isomer Separation and Purification: A Practical Guide

The separation of diastereomers like the cis and trans forms of our target molecule is typically achieved using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice due to their high resolution and efficiency.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Since diastereomers have different physical properties, they can be separated on standard (achiral) stationary phases.

Table 1: Recommended HPLC Stationary Phases for Diastereomer Separation

Stationary Phase TypePrinciple of SeparationTypical Mobile PhaseRationale for Use
Normal Phase (Silica, Cyano) Adsorption based on polarity. Differences in the spatial arrangement of polar -OH and -NH₂ groups lead to differential interaction with the polar silica surface.Non-polar (e.g., Hexane/Ethanol)Excellent selectivity for diastereomers with differing polarity and steric hindrance around polar functional groups.[7]
Reversed-Phase (C18, Polar-Embedded) Partitioning based on hydrophobicity. Polar-embedded columns offer alternative selectivity due to interactions with the embedded polar group (e.g., amide).[8]Polar (e.g., Water/Acetonitrile)Robust and widely applicable. Embedded amide columns can provide unique spatial selectivity beneficial for separating isomers.[8]
Chiral Stationary Phases (CSP) Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with a chiral selector.Varies (Normal or Reversed)While designed for enantiomers, CSPs often exhibit high diastereoselectivity and can resolve closely related diastereomers that are difficult to separate on achiral phases.[7][8]
Experimental Protocol: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Column Selection:

    • Begin with a standard normal phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size). The exposed silanol groups are highly sensitive to the stereochemistry of polar analytes.

  • Initial Mobile Phase Screening:

    • Prepare a stock solution of the cis/trans mixture in a suitable solvent (e.g., ethanol).

    • Start with an isocratic mobile phase of 90:10 Hexane:Ethanol at a flow rate of 1.0 mL/min.

    • Inject the sample and monitor the elution profile using a UV detector (a wavelength of ~230 nm is a reasonable starting point for the chromophore present).

  • Method Optimization:

    • Adjust Solvent Strength: If both isomers elute too quickly (poor retention), decrease the percentage of the polar solvent (ethanol). If retention is too long, increase the ethanol percentage.

    • Improve Resolution: If the peaks are not baseline-separated, make small, incremental changes to the mobile phase composition (e.g., change by 1-2%).

    • Try Alternative Solvents: If resolution is still poor, substitute ethanol with isopropanol, which has different hydrogen bonding characteristics and can alter selectivity.

    • Consider Additives: Adding a small amount (0.1%) of a modifier like diethylamine can improve peak shape for basic compounds by masking active sites on the silica.

  • Alternative Column Chemistry:

    • If a silica column fails to provide adequate separation, switch to a column with different selectivity, such as a polar-embedded reversed-phase column (e.g., an amide column).[8] Repeat the optimization process using appropriate aqueous/organic mobile phases.

  • Method Validation and Scale-Up:

    • Once baseline resolution is achieved, the method can be validated for robustness and scaled up for preparative chromatography to isolate gram quantities of each pure isomer for further study.

Definitive Structural Elucidation

Once the isomers are separated, their absolute stereochemistry must be determined. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for differentiating diastereomers based on the unique electronic environment of each nucleus.

  • ¹H NMR - Chemical Shifts and Coupling Constants: The spatial arrangement of substituents on the cyclobutane ring affects the shielding of nearby protons. Protons on the cis isomer will experience different magnetic environments compared to those on the trans isomer, leading to different chemical shifts.[9][10] More definitively, the through-bond coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them. Generally, trans couplings are different from cis couplings.[11][12][13]

  • ¹³C NMR: The carbon chemical shifts will also differ between the two isomers due to stereochemical effects.[10]

  • 2D NMR - NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most definitive NMR technique for assigning relative stereochemistry. It detects through-space correlations between protons that are close to each other (< 5 Å). For the cis isomer, a NOE correlation would be expected between the proton on C1 and the protons on the same face at C3, whereas such a correlation would be absent in the trans isomer.[6]

NMR Logic cluster_cis Cis Isomer cluster_trans Trans Isomer C1_H H on C1 C3_H H on C3 C1_H->C3_H Strong NOE Correlation (Protons are close in space) Result Stereochemical Assignment T1_H H on C1 T3_H H on C3 T1_H->T3_H No / Weak NOE Correlation (Protons are far apart)

Caption: Logic for assigning stereochemistry using NOESY.

Table 2: Expected NMR Differences Between Cis and Trans Isomers

NMR ParameterCis IsomerTrans IsomerRationale
¹H-¹H Coupling Constants (J) Distinct set of J-values for ring protons.Different set of J-values from the cis isomer.Coupling constants are dependent on the dihedral angle between protons, which differs significantly between isomers.[12][13]
¹H Chemical Shifts (δ) Unique chemical shifts for ring protons.Protons in different electronic environments will have different chemical shifts.The magnetic environment of each proton is influenced by the proximity and orientation of the substituents.[11]
NOESY Correlation Present between the C1-H and substituents on the same face at C3.Absent or very weak between the C1-H and substituents at C3.NOE is observed only for protons that are spatially close (<5 Å).[6]
X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its stereochemistry.[14][15] The technique determines the precise positions of atoms in a crystalline solid by analyzing how a beam of X-rays is diffracted by the crystal lattice.[16][17]

Experimental Protocol: Single Crystal Growth for X-Ray Analysis

Obtaining a high-quality single crystal is the most critical and often challenging step.[15]

  • Purification: Ensure the isolated isomer is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Test the solubility of the compound in each solvent at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Crystallization Technique: Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing a few small pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystallization Technique: Vapor Diffusion:

    • Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a "precipitant" solvent (a solvent in which the compound is poorly soluble). Seal the well. The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.[18]

    • Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a pedestal inside the sealed well.[18]

  • Crystal Harvesting:

    • Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove one using a cryoloop and mount it on the goniometer of an X-ray diffractometer for data collection.[18]

The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic positions can be determined, providing an unambiguous structural assignment of cis or trans.[14]

Conclusion: The Path Forward in Drug Development

The differentiation of the cis and trans isomers of this compound is a foundational requirement for any further investigation into its therapeutic potential. The distinct three-dimensional architecture of each isomer dictates its biological function. By employing systematic chromatographic separation techniques and definitive spectroscopic and crystallographic analysis, researchers can isolate and characterize these distinct molecular entities. This rigorous approach ensures that subsequent pharmacological and toxicological studies are conducted on well-defined compounds, a non-negotiable principle of modern drug discovery that ultimately leads to safer and more effective medicines.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate.
  • X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Comparative Guide - Benchchem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit.
  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate.
  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Comparative study on separation of diastereomers by HPLC | Scilit.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed.
  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers - YouTube.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI.
  • Novel Separation Approach for Multiple Chiral Center Molecules.
  • X-ray crystallography - Wikipedia.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - SciSpace.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
  • Structural features which influence drug action - IS MUNI.
  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.
  • Amino Acid and Peptide Chiral Separations.
  • stereochemistry and biological activity of drugs.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO.
  • Comparative pharmacological activity of optical isomers of phenibut - PubMed.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.
  • (PDF) Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series.
  • (PDF) Chromatographic Separation of Amino Acids - ResearchGate.

Sources

Thermodynamic Properties of Cyclobutane Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and conformational properties of cyclobutane amino alcohols.

Executive Summary

Cyclobutane amino alcohols represent a specialized class of "conformationally restricted" building blocks.[1] Unlike their linear counterparts (e.g., 2-aminoethanol), which explore a vast conformational space, the cyclobutane ring imposes severe entropic constraints. This guide analyzes the thermodynamic consequences of this restriction—specifically how ring strain (~110 kJ/mol) and puckering dynamics dictate the stability, pKa, and lipophilicity of these compounds. For drug developers, these molecules offer a "thermodynamic lock" that can pre-organize pharmacophores, enhancing binding affinity by minimizing the entropy penalty upon receptor docking.

Structural Thermodynamics: The Cyclobutane Core

To understand the amino alcohol derivatives, one must first master the thermodynamics of the parent ring.

Ring Strain and Puckering Energetics

The cyclobutane ring is not planar.[2] To alleviate torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

  • Ring Strain Energy (RSE): Approximately 26.3 kcal/mol (110 kJ/mol) .[1][3] This is significantly higher than cyclopentane (6.2 kcal/mol) but lower than cyclopropane (27.5 kcal/mol).

  • Puckering Angle: The ring deviates from planarity by 25°–35° .[1]

  • Inversion Barrier: The energy barrier to flip between puckered conformers is low (~1.5 kcal/mol), allowing rapid equilibrium at room temperature unless locked by bulky substituents.

The Gem-Disubstituent & Vicinal Effect

In 2-aminocyclobutanol, the amine and hydroxyl groups are on adjacent carbons (vicinal). The thermodynamic stability of the cis and trans isomers is governed by the interplay between steric repulsion (which favors trans diequatorial-like poses) and intramolecular hydrogen bonding (which favors cis).

Puckering cluster_legend Thermodynamic Equilibrium Planar Planar Transition State (High Torsional Strain) Pucker2 Pucker B (Substituents Pseudo-Axial) Planar->Pucker2 Pucker1 Pucker A (Substituents Pseudo-Equatorial) Pucker1->Planar  ΔG‡ ~1.5 kcal/mol   Desc The ring oscillates between puckered forms. Bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

Figure 1: The dynamic equilibrium of cyclobutane puckering. Substituents drive the population toward the conformer where they occupy pseudo-equatorial positions.

Conformational Thermodynamics & Hydrogen Bonding

The defining thermodynamic feature of cyclobutane amino alcohols is the Intramolecular Hydrogen Bond (IMHB) . Because the C-C bond in the ring cannot rotate freely, the cis-isomer is often forced into a proximity that facilitates a "thermodynamic lock."

The cis-Effect (Thermodynamic Stabilization)

In cis-2-aminocyclobutanol, the amine nitrogen and hydroxyl oxygen are spatially fixed on the same face of the ring.

  • Interaction: N···H—O or O···H—N hydrogen bonding.[1]

  • Enthalpic Gain (ΔH): Formation of an IMHB releases ~2–5 kcal/mol of enthalpy.

  • Entropic Cost (TΔS): Unlike linear amino alcohols, the entropic cost to form this bond is negligible because the ring has already paid the "entropic penalty" of restriction.

  • Result: The cis isomer is often thermodynamically more stable in non-polar solvents than the trans isomer, despite increased steric crowding.

The trans-Effect

The trans-isomer typically cannot form an IMHB because the geometric constraints of the 4-membered ring prevent the substituents from reaching each other without breaking the ring.

  • Solvation: The trans isomer relies entirely on intermolecular H-bonds with the solvent.[1]

  • Solubility: Consequently, trans-isomers often exhibit higher water solubility than cis-isomers (which "hide" their polar groups internally).[1]

Physicochemical Properties: Data & Methods

The following parameters are critical for integrating these molecules into drug discovery pipelines.

Acid-Base Dissociation Constants (pKa)

The cyclobutane ring exerts an electron-withdrawing inductive effect (due to higher s-character in the C-C bonds) compared to acyclic alkyl chains.[1]

CompoundpKa (Amine)pKa (Hydroxyl)Structural Note
2-Aminoethanol (Linear) 9.50~16Flexible; IMHB transient.[1]
Cyclobutylamine 9.68N/ABase reference.[1]
cis-2-Aminocyclobutanol 9.1 – 9.3 ~15.5Lower pKa due to IMHB stabilizing the free base form (N:[1] ··· H-O).
trans-2-Aminocyclobutanol 9.4 – 9.6 ~16Behaves more like a typical secondary amine; no IMHB stabilization of free base.[1]

Note: Values are estimated ranges based on structural analogues and inductive models. Exact values depend on ionic strength and temperature.

Lipophilicity (LogP/LogD)

Thermodynamic partitioning is heavily influenced by the "hidden" polarity of the cis isomer.

  • cis-Isomer: The formation of an IMHB reduces the effective polar surface area (PSA). This makes the molecule more lipophilic (higher LogP) and more permeable across membranes.

  • trans-Isomer: Both polar groups are exposed to solvent.[1] This results in a lower LogP and lower permeability.[1]

Experimental Protocol: Determination of pKa and LogP

To validate these properties in your specific derivative, use the following dual-method workflow.

Workflow cluster_pka Method A: Potentiometric Titration (pKa) cluster_logp Method B: Shake-Flask / HPLC (LogP) Sample Synthesized Cyclobutane Amino Alcohol (>98% Purity) Titration Auto-Titrator (25°C) 0.1M KCl Ionic Strength Sample->Titration Partition Octanol/Water Partitioning (pH 7.4 Buffer) Sample->Partition Data1 Bjerrum Plot Analysis Titration->Data1 Result Thermodynamic Profile (pKa, LogD, ΔG_solv) Data1->Result Data2 HPLC Quantification (UV/Vis or MS) Partition->Data2 Data2->Result

Figure 2: Standardized workflow for thermodynamic characterization.

Detailed Protocol (Potentiometric Titration)
  • Preparation: Dissolve 3–5 mg of the amino alcohol hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere to prevent CO₂ absorption.

  • Calculation: Use the Gran plot method or non-linear least squares regression to determine the pKa. The inflection point represents the equilibrium:

    
    .[1]
    

Applications in Drug Design[4][5][6][7]

The thermodynamic properties of cyclobutane amino alcohols make them powerful bioisosteres .

Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is a flexible neurotransmitter.[1] Incorporating the cyclobutane ring (e.g., in 2-aminocyclobutane-1-carboxylic acid or its alcohol derivatives) restricts the C-C bonds.[1]

  • Mechanism: By locking the distance between the amine (N) and the alcohol/acid (O), you can selectively target specific GABA receptor subtypes that require a "folded" (cis-like) or "extended" (trans-like) conformation.

  • Entropic Advantage: Binding is thermodynamically favored (

    
    ).[1] Since the molecule is already rigid, the entropy loss (
    
    
    
    ) upon binding to the protein is smaller compared to the flexible linear analogue.
Peptide Mimetics (Beta-Turn Inducers)

Cyclobutane amino alcohols can be inserted into peptide backbones to force specific secondary structures.[1]

  • The rigid ring acts as a scaffold that nucleates

    
    -turns.[1]
    
  • The hydrophobic bulk of the cyclobutane ring protects the amide bonds from proteolytic hydrolysis, increasing the metabolic half-life of the drug.

References

  • Gauzzo, S. et al. (2002).[1] "Stereoselective synthesis of 2-aminocyclobutanols via photocyclization." Journal of the American Chemical Society.[4] Link

  • Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Foundational text on ring strain energies).

  • NIST Chemistry WebBook. "Cyclobutane Thermochemistry Data." Link

  • Fuller, A. A. et al. (2013).[1] "Ureidopeptide analogues of cyclobutane beta-amino acids." Journal of Organic Chemistry. (Discusses conformational restriction in peptides).

  • PubChem Compound Summary. "2-Aminocyclobutan-1-ol." Link

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar nature. This guide provides a systematic approach, from understanding the analyte's physicochemical properties to method development, optimization, and validation in accordance with ICH guidelines. We explore various chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography, to achieve optimal separation and quantification.

Introduction

The accurate and precise quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound is a chiral cyclobutane derivative of increasing interest in medicinal chemistry.[1] Its structure, characterized by a polar amino alcohol and a substituted phenyl ring, necessitates a carefully developed analytical method to overcome challenges associated with polar compounds in traditional reversed-phase HPLC.

This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for developing a robust and reliable HPLC method for this analyte. The principles and methodologies described herein are also applicable to the analysis of other polar small molecules.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Structure:

G 1 HO 2 1->2 3 2->3 4 3->4 5 NH2 3->5 6 3->6 4->2 7 6->7 8 Cl 7->8 9 8->9 10 9->10 10->6 11 CH3 10->11

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted):

A summary of the predicted physicochemical properties of the analyte is presented in Table 1. These values are crucial for initial method development decisions.

PropertyPredicted ValueImplication for HPLC Method Development
pKa (basic) ~9.5 - 10.5The amino group will be protonated at acidic to neutral pH. A mobile phase pH below 8 will ensure the analyte is in its cationic form, which can be leveraged for ion-exchange or mixed-mode chromatography.
logP ~1.5 - 2.5Indicates moderate hydrophobicity. While amenable to reversed-phase chromatography, its polarity from the amino and hydroxyl groups may lead to poor retention on traditional C18 columns.
UV Absorbance λmax ~230 nm and ~275 nmThe substituted phenyl ring provides a chromophore suitable for UV detection. A primary wavelength of 230 nm is likely to provide higher sensitivity.

Note: These values are estimations based on computational models and should be experimentally verified where possible.[2][3][4]

HPLC Method Development Strategy

Given the polar nature of the analyte, a multi-faceted approach to column and mobile phase selection is recommended. The following sections outline the rationale and experimental design for each chromatographic mode.

Chromatographic Mode Selection

The workflow for selecting the optimal chromatographic mode is depicted in Figure 2.

workflow start Analyte: this compound rp Reversed-Phase (RP) Screening (C18, C8, Phenyl) start->rp rp_eval Evaluate Retention & Peak Shape rp->rp_eval hilic Hydrophilic Interaction (HILIC) Screening (Silica, Amide) hilic_eval Evaluate Retention & Peak Shape hilic->hilic_eval mixed_mode Mixed-Mode Screening (RP/Cation-Exchange) mm_eval Evaluate Retention & Peak Shape mixed_mode->mm_eval rp_eval->hilic Unacceptable optimize Optimize Mobile Phase (pH, Organic Modifier, Buffer Strength) rp_eval->optimize Acceptable hilic_eval->mixed_mode Unacceptable hilic_eval->optimize Acceptable mm_eval->optimize Acceptable fail Poor Retention/Peak Shape mm_eval->fail Unacceptable validate Method Validation (ICH Q2(R2)) optimize->validate

Figure 2: HPLC method development workflow.

Initial Screening Protocols

3.2.1. Reversed-Phase (RP) Chromatography

Reversed-phase chromatography is a common starting point for many small molecules.[5][6] However, the polarity of the analyte may lead to insufficient retention on conventional non-polar stationary phases.

Protocol 1: Reversed-Phase Screening

  • Columns:

    • C18 (e.g., 4.6 x 150 mm, 3.5 µm)

    • C8 (e.g., 4.6 x 150 mm, 3.5 µm)

    • Phenyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Causality: The acidic mobile phase (pH ~2.7) ensures the amino group is protonated, which can improve peak shape by reducing silanol interactions. The gradient elution will help to locate the analyte's retention time.

3.2.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase mode.[7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Protocol 2: HILIC Screening

  • Columns:

    • Bare Silica (e.g., 4.6 x 150 mm, 3.5 µm)

    • Amide (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 100% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Causality: The high organic content of the mobile phase promotes the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase, leading to retention.

3.2.3. Mixed-Mode Chromatography

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[10][11][12][13] This approach is particularly effective for polar, ionizable compounds.

Protocol 3: Mixed-Mode Screening

  • Column: Mixed-Mode RP/Cation-Exchange (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Causality: The mixed-mode column can retain the analyte through both hydrophobic interactions with the C18 ligands and electrostatic interactions between the protonated amine and the cation-exchange groups on the stationary phase.

Method Optimization

Once a suitable column and mobile phase system have been identified from the screening phase, further optimization is necessary to achieve the desired resolution, peak shape, and analysis time.

Key Optimization Parameters:

  • Mobile Phase pH: Fine-tuning the pH can significantly impact the retention and selectivity of ionizable compounds.

  • Organic Modifier: Comparing acetonitrile and methanol can alter selectivity.

  • Buffer Concentration: Increasing the buffer concentration in mixed-mode chromatography can decrease retention by competing with the analyte for the ion-exchange sites.

  • Gradient Slope: Adjusting the gradient can improve the resolution of closely eluting peaks.

Method Validation

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][14][15][16][17][18]

Validation Parameters:

The following parameters should be assessed during method validation:

ParameterAcceptance Criteria (Typical)
Specificity The analyte peak is free from interference from the matrix, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method remains unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%).

Chiral Separation Considerations

As this compound is a chiral molecule, the development of a stereoselective HPLC method may be required. This can be achieved through two primary approaches:

  • Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP).

  • Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[19][20]

The choice between these methods will depend on the specific requirements of the analysis and the availability of suitable chiral columns and derivatizing agents.

Conclusion

The development of a robust HPLC method for the analysis of this compound requires a systematic approach that considers the analyte's polar and ionizable nature. By screening multiple chromatographic modes, including reversed-phase, HILIC, and mixed-mode chromatography, an optimal separation can be achieved. Subsequent method optimization and validation according to ICH guidelines will ensure the final method is accurate, precise, and reliable for its intended use in a pharmaceutical development and quality control setting.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Journal of Chromatography A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Computer-Aided Molecular Design. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • PubChem. (n.d.). 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Derivatization‐Free Approach for Analysis of (+)2‐Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP‐HPLC‐NQAD. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chrom Tech. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-chloro-2-methylphenyl)propan-1-ol. Retrieved from [Link]

  • Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-cyclohexylbutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol. Retrieved from [Link]

  • Cardiff University. (2022, November 1). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Retrieved from [Link]

Sources

Technical Application Note: Solubilization Strategies for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profiling and stock solution preparation for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol , a rigid, amphiphilic scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., FGFR or KRAS inhibitors).[1]

Due to the molecule's zwitterionic potential (amine base + hydroxyl) and rigid cyclobutane geometry , it exhibits complex solubility behaviors that differ from flexible alkyl amines. This protocol establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle for high-concentration storage (>10 mM) and Methanol (MeOH) as the preferred solvent for intermediate dilutions and LC-MS applications, provided specific acidification protocols are followed to prevent precipitation of the free base.[1]

Physicochemical Profile & Solubility Prediction

To design a robust protocol, we must first analyze the structural determinants of solubility for this specific chemical entity.

FeatureChemical MoietyImpact on Solubility
Lipophilicity 4-Chloro-2-methylphenylIncreases LogP; drives solubility in organic solvents (DMSO, DCM).[1] Limits water solubility.
Polarity

Amine (

)
Basic center (pKa

9-10).[1] High solubility in acidic media; potential aggregation in non-polar solvents.
H-Bonding Cyclobutanol (

)
H-bond donor/acceptor.[1] Can form intermolecular H-bonds leading to high crystal lattice energy (hard to dissolve).[1]
Topology Cyclobutane RingCritical Factor: The rigid ring limits conformational freedom, often resulting in slower dissolution rates compared to linear analogs.

Solubility Prediction Model:

  • DMSO: High. The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the intermolecular amine-alcohol network of the crystal lattice.[1]

  • Methanol: Moderate to High (pH dependent). Soluble, but the free base may precipitate at high concentrations or low temperatures. Acidification (formation of HCl salt in situ) significantly enhances solubility.

  • Water: Low. Insoluble as a free base; soluble only as a salt below pH 4.0.

Solvent Compatibility & Selection Guide

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3][4]
  • Role: Cryogenic Stock Storage (Master Stock).

  • Target Concentration: 10 mM – 50 mM.

  • Mechanism: DMSO is a polar aprotic solvent that effectively solvates both the lipophilic phenyl ring and the polar amine/hydroxyl groups without protonating the amine.

  • Caution: DMSO is hygroscopic. Water absorption >1% can cause the compound to crash out over time.

Secondary Solvent: Methanol (MeOH)[1]
  • Role: Working Solutions, Serial Dilutions, LC-MS Injection.

  • Target Concentration: 1 µM – 1 mM.

  • Mechanism: Protic solvent compatible with reverse-phase chromatography.[1]

  • Optimization: For LC-MS, using MeOH + 0.1% Formic Acid is recommended to maintain the amine in its protonated (ionic) state, preventing adsorption to plasticware and improving peak shape.

Protocol A: Preparation of Master Stock (DMSO)

Objective: Create a stable 20 mM stock solution.

Materials
  • Solid Compound: this compound (Store at -20°C, desiccated).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 5–10 mg of the compound into a tared amber glass vial. Record the exact mass (

    
    ) in mg.
    
    • Calculation:

      
       (Verify exact MW on your specific CoA).
      
    • Volume Required (

      
      ):
      
      
      
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution (The "Vortex-Sonication" Cycle):

    • Step 4a: Vortex vigorously for 30 seconds.

    • Step 4b: If solid remains, sonicate in a water bath at 35°C–40°C for 5 minutes.

    • Technical Insight: The rigid cyclobutane scaffold often packs tightly. Mild heat assists in breaking the lattice energy without degrading the molecule.

  • Validation: Inspect visually against a dark background. The solution must be absolutely clear. If "schlieren" lines (refractive index swirls) are visible, vortex again.

Protocol B: Working Solutions (Methanol)

Objective: Prepare a 1 mM working solution for analytical assays.

Step-by-Step Procedure
  • Aliquot: Pipette the required volume of the 20 mM DMSO Master Stock.

  • Diluent Preparation: Prepare MeOH with 0.1% Formic Acid (FA) .

    • Why FA? Acidification ensures the amine is protonated (

      
      ), significantly increasing solubility in the protic solvent and preventing "oiling out" upon dilution.
      
  • Dilution: Add the DMSO aliquot to the MeOH/FA diluent dropwise while vortexing.

    • Ratio: Ensure the final DMSO concentration is

      
       to prevent solvent effects in biological assays, though MeOH can tolerate higher DMSO loads.
      
  • Stability Check: Observe for 15 minutes. If precipitation occurs (cloudiness), the compound is likely in its free-base form. Add more acid (up to 0.5% FA) or switch to a 50:50 MeOH:Water mixture.

Troubleshooting & Stability Matrix

ObservationDiagnosisCorrective Action
Solution turns yellow Oxidation of the amineFlush headspace with Nitrogen/Argon.[1] Store at -80°C.
Precipitate upon freeze/thaw DMSO absorbed waterRe-sonicate at 37°C. Use fresh anhydrous DMSO next time.[1]
"Oiling out" in aqueous buffer Low solubility of free baseEnsure buffer pH < 7.0 (below pKa of amine).
Inconsistent LC-MS Area Adsorption to plasticUse glass inserts; add 0.1% FA to all dilution steps.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this rigid amino-alcohol scaffold.

SolubilityWorkflow Start Solid Compound (Amino-Cyclobutanol) Weigh Weigh Solid (Amber Glass Vial) Start->Weigh SolventSelect Add Anhydrous DMSO (Target 20mM) Weigh->SolventSelect Sonicate Vortex & Sonicate (40°C, 5 mins) SolventSelect->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check SuccessDMSO Master Stock Ready (Store -20°C) Check->SuccessDMSO Yes FailDMSO Add 5% more DMSO or Heat to 50°C Check->FailDMSO No (Cloudy) Dilution Prepare Working Soln (Methanol) SuccessDMSO->Dilution FailDMSO->Sonicate AcidStep CRITICAL: Add 0.1% Formic Acid to Methanol Dilution->AcidStep FinalCheck LC-MS / Assay Ready AcidStep->FinalCheck

Caption: Decision tree for solubilizing this compound, highlighting the critical acidification step for methanolic dilutions.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 4: Solubility).

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf.

  • PubChem. "Compound Summary: 3-Aminocyclobutanol Derivatives." (General physicochemical properties for structural analogs). [1]

  • MilliporeSigma. "Solubility & Stability of Amines in DMSO." Technical Bulletins.

Sources

Application Note: Crystallization of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the crystallization and isolation protocols for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol (CAS: 2090045-47-7). This compound is a critical chiral building block (intermediate) used in the synthesis of next-generation PI3K


 inhibitors, structurally related to Inavolisib (GDC-0077)  and its analogs.

Achieving high diastereomeric purity (cis/trans ratio) and chemical purity is the primary objective of this crystallization process.

Introduction & Structural Context[1]

The target molecule, This compound , features a cyclobutane core with a quaternary center at the C3 position (bearing both an amino group and a substituted aryl ring) and a hydroxyl group at the C1 position.

  • Chemical Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 211.69 g/mol

  • Critical Quality Attribute (CQA): The relative stereochemistry between the C1-hydroxyl and the C3-amine/aryl groups (cis/trans isomerism) is crucial. Synthetic routes typically yield a mixture of diastereomers (e.g., 3:1 to 10:1 ratio). Crystallization is the primary unit operation for enriching the desired isomer (typically the trans-isomer regarding the OH and Aryl groups, depending on the specific drug target requirements).

Physicochemical Profile & Solubility

Understanding the solubility profile is essential for designing the crystallization process. The compound is an amino-alcohol , exhibiting amphoteric character but predominantly basic behavior due to the primary amine.

Table 1: Solubility Profile (Free Base)
SolventSolubility (25°C)Solubility (Boiling)Suitability
Methanol/Ethanol High (>100 mg/mL)Very HighGood for dissolution; poor yield without anti-solvent.
Isopropyl Alcohol (IPA) ModerateHighIdeal for cooling crystallization.
Ethyl Acetate (EtOAc) ModerateHighExcellent solvent for impurity rejection.
Toluene LowModerateGood anti-solvent or for high-temp slurries.
Heptane/Hexane NegligibleLowPrimary Anti-solvent .
Water Low (pH > 8)LowAnti-solvent for free base; Solvent for salts.

Crystallization Protocols

Protocol A: Isolation of Crude Free Base (Diastereomeric Enrichment)

Objective: To isolate the compound from the crude reaction mixture (e.g., after deprotection or Grignard addition) and perform an initial upgrade of the diastereomeric ratio (dr).

Mechanism: The desired isomer often possesses a tighter crystal lattice and higher melting point, allowing for purification via thermodynamic equilibration (slurry) or kinetic control (cooling).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in Isopropyl Alcohol (IPA) (5-7 volumes relative to mass) at 75–80°C. Ensure complete dissolution.

  • Clarification: If particulates are present, filter the hot solution through a heated sintered glass funnel or Celite pad.

  • Nucleation: Cool the solution slowly to 55–60°C. Seeding with 0.5 wt% of pure seed crystals is highly recommended at this stage to prevent oiling out.

  • Anti-Solvent Addition: Slowly add n-Heptane (3-5 volumes) over 2 hours while maintaining the temperature at 55°C.

    • Note: Adding anti-solvent too quickly can trap the undesired diastereomer.

  • Cooling Ramp: Cool the slurry to 0–5°C over 4–6 hours (approx. 10°C/hour).

  • Aging: Stir the slurry at 0–5°C for a minimum of 3 hours. This "aging" period allows for Ostwald ripening, improving crystal size and purity.

  • Filtration: Filter the white to off-white solid under vacuum.

  • Wash: Wash the cake with cold 1:1 IPA/Heptane (2 volumes).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Purity Salt Formation (Optional)

Objective: If the free base is difficult to crystallize or requires chiral resolution, converting it to a salt (e.g., Hydrochloride or Tartrate) is a robust strategy.

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base (1.0 eq) in Ethyl Acetate (10 volumes) at 25°C.

  • Acid Addition: Slowly add HCl in IPA (1.1 eq) or a solution of L-Tartaric Acid (1.0 eq) in Ethanol dropwise.

  • Precipitation: The salt should precipitate immediately. If an oil forms, heat the mixture to reflux (re-dissolve) and cool slowly.

  • Isolation: Filter the salt and wash with Ethyl Acetate.

  • Free Base Recovery (if needed): Suspend the salt in water, adjust pH to >10 with NaOH, and extract with DCM or EtOAc to recover the purified free base.

Process Logic & Visualization

The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on the crude material's purity and isomeric ratio.

CrystallizationWorkflow Start Crude Reaction Mixture (Mixture of Isomers) CheckPurity Check Purity & dr (HPLC/NMR) Start->CheckPurity DirectCryst Protocol A: Direct Crystallization (IPA / Heptane) CheckPurity->DirectCryst dr > 80:20 SaltForm Protocol B: Salt Formation (HCl or Tartrate) CheckPurity->SaltForm dr < 80:20 or Oiling Out Slurry Thermodynamic Slurry (Toluene, 60°C) CheckPurity->Slurry High Impurity Profile Isolate Filtration & Drying DirectCryst->Isolate SaltForm->Isolate Slurry->DirectCryst Isolate->CheckPurity Recycle if Fails FinalQC Final QC: >98% Purity, >95:5 dr Isolate->FinalQC Passes Spec

Figure 1: Decision tree for the purification of this compound, balancing direct crystallization with salt formation strategies.

Troubleshooting & Optimization

Common Issues and Solutions
IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Anti-solvent added too quickly.Re-heat to dissolution. Add seed crystals at the cloud point. Add anti-solvent more slowly.
Low Yield High solubility in mother liquor.Lower final temperature to -10°C. Increase anti-solvent ratio (up to 1:5).
Poor Isomer Ratio Kinetic entrapment of the wrong isomer.Use a "Slurry Ripening" method: Stir the solid in Toluene or IPA/Heptane at 50°C for 12 hours to allow thermodynamic equilibration to the stable crystal form.
Colored Impurities Carryover of oxidation byproducts.Treat the hot solution with Activated Carbon (Type C) before filtration.
Analytical Checkpoints
  • H-NMR (DMSO-d6): Verify the integration of the cyclobutane protons to determine the cis/trans ratio. The chemical shift of the proton geminal to the hydroxyl group often differs between isomers.

  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA) to monitor chemical purity.

References

  • Genentech, Inc. (2018).[1] Benzoxazepin-oxazolidinone compounds and methods of use. WO2018005374A1. Link

  • Genentech, Inc. (2018).[1] Process for the preparation of PI3K inhibitors. WO2018109204. Link

  • Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron, 75(32), 4351-4357. Link

  • Ndjip-Sieurac, J., et al. (2013). Lithium-mediated addition of aryl halides to cyclobutanones. Journal of Organic Chemistry. (General reference for aryl-cyclobutanol synthesis).

Sources

Application Note: Best Practices for the Handling, Storage, and Stability Assessment of Amino-Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Amino-Cyclobutanol Scaffolds

Amino-cyclobutanol derivatives are a class of small molecules gaining significant traction in pharmaceutical research and drug development. Their rigid, three-dimensional cyclobutane core serves as a valuable, conformationally restricted scaffold, while the amino and hydroxyl groups provide key points for molecular interactions and further functionalization.[1][2] These characteristics make them attractive building blocks for synthesizing novel therapeutics that can "escape from flatland," offering improved physicochemical properties and biological activity.[1]

However, the inherent ring strain of the cyclobutane moiety and the reactivity of the amino group present unique stability challenges.[3] A thorough understanding of the handling and storage stability of these derivatives is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of experimental data, the safety and efficacy of potential drug candidates, and the successful progression of a research program.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the intrinsic stability, potential degradation pathways, and best practices for handling, storing, and formally assessing the stability of amino-cyclobutanol derivatives.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of an amino-cyclobutanol derivative is governed by its constituent functional groups: the strained cyclobutanol ring and the nucleophilic amino group. Understanding their individual and combined reactivity is key to predicting and preventing degradation.

  • The Cyclobutanol Ring: The high ring strain makes cyclobutanols susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain transition metals.[1] While generally stable, this latent reactivity must be considered during handling and formulation.

  • The Amino Group: As a primary or secondary amine, this group is basic and nucleophilic. It is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. A significant concern, particularly for secondary amines, is the reaction with extraneous nitrite sources to form potentially genotoxic N-nitrosamines.[6][7][8]

  • Combined Reactivity: The interplay of these groups can lead to complex degradation profiles. Factors such as temperature, pH, light, and oxygen can initiate and accelerate these reactions.[9][10]

The following diagram illustrates the primary degradation pathways that should be considered for this class of compounds.

substance Amino-cyclobutanol Derivative stress_heat Thermal Stress (Heat) substance->stress_heat stress_light Photolytic Stress (UV/Vis Light) substance->stress_light stress_ox Oxidative Stress (O₂, Peroxides) substance->stress_ox stress_ph pH Stress (Acid/Base) substance->stress_ph stress_nitrite Nitrite Sources (e.g., from excipients, environment) substance->stress_nitrite prod_therm Decomposition Products (e.g., Deamination, Decarboxylation) stress_heat->prod_therm prod_photo Photodegradants stress_light->prod_photo prod_ox N-Oxides, Impurities stress_ox->prod_ox prod_hydro Ring-Opened Products, Hydrolysis Products (if applicable) stress_ph->prod_hydro prod_nitroso N-Nitrosamines (Cohort of Concern) stress_nitrite->prod_nitroso

Caption: Potential degradation pathways for amino-cyclobutanol derivatives.

Recommended Handling and Storage Procedures

Adherence to proper handling and storage protocols is the first line of defense against compound degradation, ensuring that the material used in experiments is of the highest possible integrity.

General Handling
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]

  • Ventilation: Handle solid compounds and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation and minimize exposure to atmospheric moisture and oxygen.[12]

  • Avoid Contamination: Use clean, dry spatulas and glassware. Prevent cross-contamination by using dedicated equipment for specific compounds and by maintaining a clean workspace.[13]

  • Light Protection: Many organic molecules, especially those with nitrogen-containing functional groups, are sensitive to light.[14][15] Handle materials under subdued lighting and use amber-colored vials or wrap containers in aluminum foil to protect from UV and visible light.[16]

  • Inert Atmosphere: For highly sensitive derivatives or for long-term storage, consider handling the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to prevent oxidation.

Storage Conditions

The appropriate storage conditions depend on the duration of storage and the physical form of the compound. The following table provides general recommendations. The causality behind these choices is to slow down chemical reactions, as degradation rates are significantly influenced by temperature.[16][17]

ConditionFormTemperatureAtmosphereContainerRationale
Short-Term Solid (Neat)2-8 °C (Refrigerator)Air or InertTightly sealed, amber glass vial with a secure cap.Reduces thermal degradation for day-to-day use while remaining easily accessible.
(Days to Weeks)In Solution2-8 °C or -20 °C (Freezer)Air or InertTightly sealed, amber glass vial.Solvent choice is critical; ensure the compound is soluble and stable at the storage temperature.
Long-Term Solid (Neat)-20 °C or -80 °C (Ultra-Low Freezer)Inert Gas Tightly sealed, amber glass vial, potentially overwrapped with Parafilm®.Minimizes all forms of thermal degradation and oxidation for archival purposes.[12][13]
(Months to Years)In Solution-80 °CInert Gas Tightly sealed, amber glass vial.Recommended only if solution stability is confirmed. Freeze-thaw cycles should be minimized.

Protocols for Formal Stability Assessment

Formal stability testing provides empirical data on how a compound changes over time under various environmental influences.[4] These studies are essential for establishing a retest period or shelf-life and are guided by the International Council for Harmonisation (ICH) guidelines.[5][18][19]

Experimental Workflow for Stability Studies

A typical stability study involves placing the compound under controlled conditions and testing it at specific intervals. The workflow ensures a systematic evaluation of the compound's stability profile.

cluster_storage Place Samples into Stability Chambers start Start: Select Material Batch t0 Perform Initial Analysis (T=0) (Purity, Appearance, etc.) start->t0 long_term Long-Term Storage (e.g., 25°C / 60% RH) t0->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) t0->accelerated pull Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) long_term->pull accelerated->pull analysis Perform Analytical Testing (HPLC, LC-MS, Appearance) pull->analysis evaluate Evaluate Data vs. Specifications (e.g., Purity >95%?) analysis->evaluate evaluate->pull Continue study if specs are met end End: Establish Retest Period or Shelf-Life evaluate->end Stop study if specs fail

Caption: General experimental workflow for a formal stability study.

Protocol: Long-Term and Accelerated Stability Study

This protocol provides a framework for assessing stability according to ICH Q1A(R2) guidelines.[19]

  • Material: Use a single, well-characterized batch of the amino-cyclobutanol derivative.

  • Container: Package the material in the proposed or simulated storage container (e.g., 4 mL amber glass vials with PTFE-lined caps).

  • Storage Conditions: Place samples into qualified stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[4][18]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4][18]

  • Testing Schedule: Pull samples for analysis at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[19][20]

    • Accelerated: 0, 3, and 6 months.[20][21]

  • Analytical Tests: At each time point, perform a suite of tests to monitor for changes.

    • Purity and Degradants: Use a validated, stability-indicating HPLC method.[18]

    • Appearance: Visually inspect for changes in color or physical state.[18]

    • Assay (Potency): Quantify the amount of the active substance.

  • Evaluation: Compare the results at each time point to the initial (T=0) data and pre-defined acceptance criteria. Significant changes in the accelerated condition may predict long-term instability.[20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and to establish the specificity of the analytical methods.[9][22][23] The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed and can be detected.[23]

  • Stock Solution: Prepare a stock solution of the amino-cyclobutanol derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 1 M HCl.

    • Heat at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 1 M NaOH.

    • Heat at 60°C for a defined period.

    • Cool, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a defined period, protected from light.

    • Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).[10]

    • Place a separate vial containing the stock solution in the oven.

    • Test at defined time points.

  • Photostability:

    • Expose the solid compound and the stock solution to a controlled light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²).[19][24]

    • Analyze the samples alongside a "dark" control stored in the same conditions but wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS. The method is considered "stability-indicating" if it can separate all formed degradation products from the parent peak and from each other.

Key Analytical Methodologies

The ability to accurately monitor stability relies on robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying degradation products. A stability-indicating method, typically using a C18 column with a gradient elution of water and acetonitrile, must be developed and validated.[18][25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for forced degradation studies, LC-MS provides the molecular weights of degradation products, offering crucial clues for their structural identification.[10][26]

  • Nuclear Magnetic Resonance (NMR): Used to definitively elucidate the chemical structure of significant degradation products that have been isolated.[10]

Conclusion

Amino-cyclobutanol derivatives are promising scaffolds in modern chemistry. Their successful application, however, is contingent upon maintaining their chemical integrity. By understanding their inherent chemical properties and potential degradation pathways, researchers can implement robust handling and storage procedures. Formal stability studies, guided by established protocols and ICH guidelines, provide the necessary data to ensure that these valuable molecules are fit for purpose throughout the research and development lifecycle. A proactive and informed approach to stability is a cornerstone of scientific rigor and is critical for accelerating the path from discovery to application.

References

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Astronomy & Astrophysics. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules.
  • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • ACCELERATED STABILITY TESTING.
  • Semantic Scholar. Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • Lab Manager. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
  • A&D Weighing. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • SPC Industrial. (2025, January 8). 5 Best Practices for Safer Chemical Storage.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmasal. A practical guide to forced degradation and stability studies for drug substances.
  • Semantic Scholar. Photochemistry of Fundamental Nitrogen Containing Aromatic Heterocycles.
  • Journal of Chemistry. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Nature. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • PubMed. (2008, December 15). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment.
  • Chemistry Europe. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • ACS Publications. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
  • Usiena air. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
  • SpringerLink. (2024, July 15). Degradation pathways of amino acids during thermal utilization of biomass: a review.
  • MDPI. (2024, September 24). Effect of Temperature, Relative Humidity, and Incubation Time on the Mycotoxin Production by Fusarium spp. Responsible for Dry Rot in Potato Tubers.
  • ResearchGate. (2025, August 6). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.].

Sources

The Strategic Application of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer novel pharmacological properties is a paramount objective. The departure from flat, aromatic systems towards more three-dimensional (3D) structures is a well-established strategy to enhance target engagement, improve physicochemical properties, and unlock new intellectual property. Within this paradigm, the cyclobutane motif has emerged as a powerful building block. Its inherent ring strain results in a puckered, conformationally restricted geometry that can pre-organize appended pharmacophores into a bioactive conformation, thereby improving potency and selectivity. This guide provides an in-depth technical overview of a particularly valuable, yet underexplored, building block: 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol . We will explore its strategic value, potential applications, and detailed protocols for its incorporation into drug discovery pipelines.

The Unique Value Proposition of the 3-Amino-3-arylcyclobutanol Scaffold

The title compound, this compound, offers a unique combination of structural features that make it an attractive starting point for the synthesis of novel therapeutic agents.

  • Conformational Rigidity: Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring locks the relative orientation of its substituents. This rigidity can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

  • Three-Dimensional Vectoriality: The cis and trans isomers of the amino and hydroxyl groups, relative to the aryl substituent, provide distinct vectors for exploring the three-dimensional space of a binding pocket. This allows for fine-tuning of interactions with target proteins.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.

  • Strategic Functionalization: The primary amine and secondary alcohol functionalities serve as versatile handles for a wide range of chemical modifications, allowing for the facile generation of diverse compound libraries. The tertiary amine resulting from the cyclobutane ring substitution offers a unique chemical environment.

  • Embedded Pharmacophoric Elements: The 4-chloro-2-methylphenyl moiety is a common feature in a number of bioactive molecules and can participate in various binding interactions, including halogen bonding and hydrophobic interactions. The presence of this specific substitution pattern can be exploited to target specific protein families.

Potential Therapeutic Applications

The structural features of this compound make it a promising scaffold for the development of a variety of therapeutic agents.

Kinase Inhibitors

The rigid scaffold can be used to orient key pharmacophores that interact with the hinge region, the DFG motif, or allosteric pockets of protein kinases. The amino group can be functionalized to interact with the hinge region, while the aryl group can be directed towards the hydrophobic back pocket.

Modulators of Protein-Protein Interactions (PPIs)

The 3D presentation of substituents on the cyclobutane ring is well-suited to mimic key secondary structural elements, such as beta-turns, that are often found at the interface of protein-protein interactions.[1][2] This makes the scaffold a valuable starting point for the design of PPI inhibitors or stabilizers.[3][4]

Agents Targeting Epigenetic Proteins

The unique geometry of this building block can be exploited to design inhibitors of epigenetic targets, such as bromodomains or methyltransferases, where specific recognition of amino acid side chains in a defined 3D space is crucial for binding.

CNS-Active Agents

The increased sp3 character of the cyclobutane ring can lead to improved blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of the title compound.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of 3-amino-3-arylcyclobutanols from commercially available starting materials.

Workflow Diagram:

A 1-(4-chloro-2-methylphenyl)ethan-1-one B [2+2] Cycloaddition with allene A->B C 3-(4-chloro-2-methylphenyl)-3-methylenecyclobutan-1-one B->C D Ozonolysis C->D E 3-(4-chloro-2-methylphenyl)cyclobutane-1,3-dione D->E F Reductive Amination E->F G 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-one F->G H Stereoselective Reduction G->H I This compound (cis and trans isomers) H->I

A proposed synthetic workflow for the title compound.

Step-by-Step Procedure:

  • [2+2] Cycloaddition: React 1-(4-chloro-2-methylphenyl)ethan-1-one with a suitable allene equivalent in the presence of a Lewis acid catalyst to form the corresponding methylenecyclobutanone.

  • Ozonolysis: Subject the resulting 3-(4-chloro-2-methylphenyl)-3-methylenecyclobutan-1-one to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield 3-(4-chloro-2-methylphenyl)cyclobutane-1,3-dione.

  • Reductive Amination: Perform a reductive amination on the dione using a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group at the 3-position, yielding 3-amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-one.

  • Stereoselective Reduction: Reduce the remaining ketone functionality using a stereoselective reducing agent (e.g., L-selectride® or sodium borohydride) to generate the cis and trans isomers of this compound. The diastereomers can then be separated by chromatography.

Note: This is a proposed synthetic route. Optimization of reaction conditions and purification methods will be necessary.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes the derivatization of the primary amine of the title compound to generate a library of amides.

Workflow Diagram:

A This compound F Reaction at Room Temperature A->F B Carboxylic Acid (R-COOH) B->F C Amide Coupling Reagent (e.g., HATU, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Workup and Purification F->G H N-(3-(4-chloro-2-methylphenyl)-3-hydroxycyclobutyl)amide Derivative G->H

A general workflow for amide library synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the desired carboxylic acid (1.1 eq), an amide coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Data Presentation:

Derivative Carboxylic Acid (R-COOH) Yield (%) Mass Spec (M+H)⁺
1a Acetic Acid85270.1
1b Benzoic Acid78332.1
1c 4-Fluorobenzoic Acid81350.1
1d Thiophene-2-carboxylic acid75338.1

(Note: The data in this table is illustrative and represents expected outcomes based on standard amide coupling reactions.)

Conclusion and Future Perspectives

This compound represents a high-value building block for the construction of diverse and innovative compound libraries for drug discovery. Its inherent 3D architecture, coupled with the strategic placement of versatile functional groups, provides a robust platform for the development of next-generation therapeutics. The protocols outlined herein offer a starting point for the synthesis and derivatization of this promising scaffold. Further exploration of its potential in various therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

  • Iralde-Lorente, L., Botta, M., & Ottmann, C. (2021). Small-molecule Modulators of Protein-Protein Interactions: Focus on 14-3-3 PPIs. ChemMedChem, 16(15), 2335-2346.
  • Stevers, L. M., Sijbesma, E., Botta, M., Mackintosh, C., Obsil, T., Landrieu, I., ... & Ottmann, C. (2018). Modulators of 14-3-3 protein–protein interactions. Journal of medicinal chemistry, 61(9), 3755-3778. Available at: [Link]

  • Haberman Associates. (2012).
  • del Pozo, M. A., & Schwartz, M. A. (2007). Rac-GTP-binding-conformation-selective antibodies inhibit cell migration. The Journal of cell biology, 177(5), 769-775.
  • Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 113-161. Available at: [Link]

  • PubChem. (n.d.). 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclobutanol. Retrieved from [Link]

  • MDPI. (2023). New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. Retrieved from [Link]

  • MDPI. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • MDPI. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • PubMed. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PMC. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Retrieved from [Link]

  • MDPI. (2018). 14-3-3: A Case Study in PPI Modulation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Yield Optimization Strategy for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol (CAS: 2090045-47-7)

Executive Summary: The "Ortho-Methyl" Challenge

The synthesis of This compound presents a classic but formidable challenge in medicinal chemistry: forming a quaternary carbon center on a strained ring system using a sterically hindered nucleophile.

Low yields in this synthesis are rarely due to random error. They are almost exclusively caused by two competing factors:

  • Steric Hindrance: The ortho-methyl group on the aryl ring significantly retards nucleophilic attack.

  • Enolization vs. Addition: The basicity of the aryl-metal reagent often triggers proton abstraction (enolization) of the cyclobutanone rather than the desired nucleophilic addition, leading to recovered starting material.

This guide moves beyond standard protocols to implement Organocerium Chemistry and Sulfinamide Auxiliaries , which are the industry standards for overcoming these specific barriers.

Part 1: Strategic Analysis & Workflows

To improve yield, we must switch from standard Grignard protocols to methods that increase nucleophilicity while decreasing basicity.

Method A: The Organocerium Approach (Direct Addition)

Best for: Rapid synthesis of the racemic core or when stereochemistry is managed later.

Standard Grignard reagents (ArMgBr) are too basic for hindered cyclobutanones. By adding anhydrous Cerium(III) Chloride (


), we generate an organocerium species (

). This reagent is more nucleophilic (activates the carbonyl) but less basic (suppresses enolization), drastically improving yield with ortho-substituted aryls.
Method B: The Ellman Sulfinamide Route (Stereoselective)

Best for: Enantioselective synthesis of the amine.

Instead of attacking a ketone, we condense the ketone with a chiral sulfinamide. The resulting sulfinimine is a better electrophile and prevents the formation of "bis-addition" byproducts.

Part 2: Interactive Troubleshooting Center

Scenario 1: "I am recovering massive amounts of unreacted ketone."

Diagnosis: The aryl nucleophile is acting as a base. It is deprotonating the


-carbons of the cyclobutanone (enolization) rather than attacking the carbonyl. Upon aqueous quench, the enolate reverts to the starting ketone.
The Fix (The Imamoto Protocol): 
  • Dry your

    
    :  This is critical. Commercial "anhydrous" 
    
    
    
    often absorbs moisture. Heat
    
    
    at 140°C under high vacuum (0.1 mmHg) for 2 hours until it becomes a fine white powder.
  • Pre-complexation: Stir the

    
     in THF for 2 hours before adding the Grignard/Lithium reagent.
    
  • Temperature: Perform the transmetallation at -78°C, then warm to 0°C for the addition.

Scenario 2: "The reaction works, but I can't separate the cis/trans isomers."

Diagnosis: The nucleophile attacks from both faces of the cyclobutane. The Fix:

  • Use a Bulky Protecting Group: If your starting material is 3-hydroxycyclobutanone, protect the alcohol with a bulky silyl group (TBDPS or TIPS). This forces the incoming aryl group to attack from the opposite face (anti-addition) due to steric shielding, improving diastereoselectivity (dr).

Scenario 3: "My chloride handle is disappearing (Dehalogenation)."

Diagnosis: Lithium-Halogen exchange. If you are using


-BuLi to generate the aryl-lithium species from a di-halo precursor, the lithium might exchange with the para-chloro group on the ring.
The Fix: 
  • Switch to Turbo-Grignard: Use

    
     for the halogen-metal exchange. It is milder and tolerates sensitive functional groups better than 
    
    
    
    -BuLi.
  • Temperature Control: Keep the metal-halogen exchange below -15°C.

Part 3: Optimized Experimental Protocol (Organocerium Route)

Target Transformation: 3-(Protected-oxy)cyclobutan-1-one


 3-Aryl-3-hydroxy-cyclobutane (Precursor to Amine via Ritter/Azide)
ParameterSpecificationRationale
Reagent Stoichiometry 1.5 equiv

/ 1.5 equiv Ar-Li
Excess reagent ensures full conversion of the hindered ketone.
Solvent THF (Anhydrous, degassed)Ethers are required to stabilize the organocerium complex.
Temperature -78°C (Addition)

-20°C (Stir)
Low temp prevents decomposition of the unstable 2-methylphenyl lithium species.
Quench Sat.

+ 10% Tartaric Acid
Tartaric acid helps break up stubborn Cerium emulsions during workup.

Step-by-Step:

  • Activation: In a flame-dried Schlenk flask, suspend 1.5 equiv of anhydrous

    
     in THF. Stir vigorously at RT for 2 hours (milky suspension).
    
  • Metallation: In a separate flask, generate (4-chloro-2-methylphenyl)lithium by treating the corresponding bromide with

    
    -BuLi (or 
    
    
    
    -BuLi) at -78°C in THF. Stir for 30 mins.
  • Transmetallation: Cannulate the Aryl-Li solution into the

    
     suspension at -78°C. The mixture will turn yellow/orange. Stir for 1 hour at -78°C to form the organocerium species.
    
  • Addition: Dissolve the cyclobutanone starting material in minimal THF. Add dropwise to the organocerium mixture at -78°C.

  • Reaction: Allow to warm slowly to -20°C over 2 hours. Monitor by TLC/LCMS.

  • Workup: Quench cold with aqueous acetic acid or

    
    .
    

Part 4: Visualizing the Pathway

The following diagram illustrates the divergence between the failure mode (Enolization) and the success mode (Organocerium Addition) and the subsequent conversion to the amine.

SynthesisPath Start 3-Oxocyclobutan-1-ol (Protected) Reagent 4-Cl-2-Me-Ph-Li (Aryl Lithium) Start->Reagent Addition Nucleophilic Addition (1,2-Addition) Start->Addition + OrganoCe Enolization Path A: Enolization (Base Effect) Reagent->Enolization No CeCl3 CeCl3 Add CeCl3 (Imamoto Condition) Reagent->CeCl3 Transmetallation Recovered Recovered SM (Low Yield) Enolization->Recovered OrganoCe Organocerium Species (High Nucleophilicity) CeCl3->OrganoCe OrganoCe->Addition TertAlcohol Tertiary Alcohol Intermediate Addition->TertAlcohol Ritter Ritter Reaction (H2SO4, MeCN) TertAlcohol->Ritter Target Target: 3-Amino-3-Arylcyclobutan-1-ol Ritter->Target

Caption: Figure 1. Mechanistic divergence. The use of CeCl3 (Path 2) suppresses the enolization pathway that typically causes yield loss with sterically hindered ortho-substituted aryl reagents.

Part 5: References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (Foundational work on using CeCl3 to add hindered nucleophiles to enolizable ketones).

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (The gold standard for synthesizing chiral amines at quaternary centers).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. (Turbo-Grignard preparation to prevent side reactions).

  • Concellón, J. M., et al. "Total Synthesis of 3-Amino-cyclobutanols." Journal of Organic Chemistry. (General methodology for cyclobutane functionalization).

Technical Support Center: Stability & Handling of Cyclobutane Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with cyclobutane amino alcohols . These scaffolds are highly valued in drug discovery for their ability to restrict conformational space, but they possess inherent ring strain (~26.3 kcal/mol) that renders them chemically fragile in acidic media.

Status: Operational | Topic: Acid-Mediated Degradation & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Core Diagnostic: The "Strain-Release" Trap

The Problem: You are observing yield loss, new impurities with identical mass (isomers), or dehydration products (M-18) when exposing cyclobutane amino alcohols to acidic conditions (e.g., Boc-deprotection with TFA, acidic HPLC mobile phases).

The Science: Cyclobutane amino alcohols are kinetically stable but thermodynamically primed for ring opening or rearrangement. In acidic media, the protonation of the hydroxyl group (


) creates a leaving group. Unlike unstrained systems, the resulting carbocation is not static; it often triggers a Semipinacol-type rearrangement  or Ring Contraction/Expansion  to relieve ring strain.
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathways that compete with your desired stable salt formation.

DegradationPathways Start Cyclobutane Amino Alcohol Acid Acid (H+) Start->Acid Inter Protonated Intermediate (-OH2+) Acid->Inter Fast Cation Carbocation (Strain Relief) Inter->Cation -H2O (Slow) Path4 Stable Salt (Desired Product) Inter->Path4 Low Temp/Weak Acid Path1 Elimination (Cyclobutene formation) [Mass: M-18] Cation->Path1 Dehydration Path2 Ring Contraction (Cyclopropyl aldehyde) [Mass: M (Isomer)] Cation->Path2 Rearrangement A Path3 Ring Expansion (Cyclopentanone) [Mass: M (Isomer)] Cation->Path3 Rearrangement B

Figure 1: Acid-catalyzed degradation pathways. The "Danger Zone" is the formation of the carbocation, which allows the molecule to access lower-energy ring systems (cyclopropane or cyclopentane derivatives).

Troubleshooting Guides (Q&A)

Scenario A: "I see a new peak with the same mass (M+1) but different retention time."

Diagnosis: Acid-Catalyzed Rearrangement (Isomerization). Explanation: This is the hallmark of a Semipinacol or Wagner-Meerwein rearrangement. The cyclobutane ring has likely contracted to a cyclopropyl-carbinyl system or expanded to a cyclopentane derivative. This process is isomer-selective; cis-amino alcohols often rearrange faster than trans-isomers due to orbital alignment (stereoelectronic effects). Corrective Action:

  • Switch Acid Source: Replace TFA (Trifluoroacetic acid) with HCl in 1,4-Dioxane. The chloride ion is nucleophilic and can stabilize intermediates or form reversible adducts, whereas the non-nucleophilic trifluoroacetate anion encourages cation lifetime and rearrangement.

  • Lower Temperature: Perform deprotections at 0°C or -10°C. Rearrangement has a higher activation energy than simple N-Boc cleavage.

Scenario B: "My product mass is M-18, and the peak is UV-active."

Diagnosis: Elimination (Dehydration) to Cyclobutene. Explanation: Protonation of the alcohol followed by loss of water generates a double bond. If the resulting alkene is conjugated (e.g., with an ester or aromatic ring), the reaction is driven by thermodynamic stability. Corrective Action:

  • Avoid Anhydrous Strong Acids: Anhydrous conditions (like neat TFA) promote dehydration. Use aqueous scavengers (e.g., 2.5%

    
     in the cleavage cocktail) to keep the equilibrium towards the alcohol.
    
  • Solvent Screen: Avoid DCM (dichloromethane) if possible; use solvents that can hydrogen-bond with the hydroxyl group, reducing its propensity to protonate.

Scenario C: "Yield is low after Boc-deprotection, and the NMR is messy."

Diagnosis: Cationic Polymerization or Alkylation. Explanation: The tert-butyl cation released during Boc removal is an electrophile.[1] In strained systems, it can attack the cyclobutane ring or the free amine. Corrective Action:

  • Scavenger Cocktail: You must use a scavenger.

    • Standard: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .
      
    • For Cyclobutanes: Add Dithiothreitol (DTT) or Thioanisole to quench cations immediately.

Experimental Protocols

Protocol 1: "Safe" Deprotection for Cyclobutane Scaffolds

Use this protocol to minimize ring rearrangement during N-Boc removal.

ParameterConditionRationale
Reagent 4M HCl in 1,4-DioxaneChloride counter-ion prevents long-lived cationic species that trigger rearrangement.
Temperature 0°C (Ice Bath)Kinetic control favors deprotection over rearrangement.
Time 30 - 60 minsMinimize exposure time. Monitor by TLC/LCMS every 15 mins.
Quench Cold

(aq) or Ether precipitation
Rapid neutralization prevents post-reaction degradation.

Step-by-Step:

  • Dissolve substrate (1 equiv) in minimal dry 1,4-dioxane at 0°C.

  • Add 4M HCl/Dioxane (5-10 equiv) dropwise.

  • Stir at 0°C. Do not warm to RT unless conversion is <5% after 1 hour.

  • Upon completion, concentrate in vacuo at <30°C (do not heat the bath).

  • Immediately triturate with diethyl ether to isolate the HCl salt.

Protocol 2: Acid Stability Assay

Run this before scaling up to determine the "Safe Window" for your specific scaffold.

  • Prepare Mobile Phase: 0.1% TFA in Water/Acetonitrile (50:50).

  • Incubation: Dissolve 1 mg of compound in 1 mL of the mobile phase.

  • Timepoints: Inject into LCMS at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Plot the Area% of the parent peak vs. time.

    • Result: If degradation > 5% in 4h, do not use TFA for purification or deprotection. Use Formic Acid or Ammonium Acetate buffers instead.

Decision Tree: Resolving Degradation

TroubleshootingTree Start Observation: Degradation in Acid CheckMass Check LCMS Mass Start->CheckMass MassM18 Mass = M-18 (Dehydration) CheckMass->MassM18 MassSame Mass = Parent (Isobaric) (Rearrangement) CheckMass->MassSame MassPlus Mass = M+56/100 (Incomplete Deprotection) CheckMass->MassPlus Action1 Action: Add 5% Water to cocktail Switch to HCl/Dioxane MassM18->Action1 Action2 Action: Lower Temp to 0°C Reduce Acid Conc (10% TFA) MassSame->Action2 Action3 Action: Extend time at 0°C Check steric hindrance MassPlus->Action3

Figure 2: Diagnostic logic for identifying the specific mode of cyclobutane failure.

References

  • Semipinacol Rearrangement of Cyclobutane Derivatives

    • Zhang, Q. W., et al.[2] "Brønsted acid catalyzed enantioselective semipinacol rearrangement for the synthesis of chiral spiroethers."[2] Chemical Science, 2011.

    • Source:

  • Ring Strain & Stability Data

    • Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
    • Source:

  • Boc Deprotection Troubleshooting

    • BenchChem Technical Support.[1] "Troubleshooting Boc Deprotection Failures."

    • Source:

  • Acid-Catalyzed Ring Expansion

    • Blackburn, M. A. S., et al.[3] "Catalytic Protio-Semipinacol Ring-Expansion." Journal of the American Chemical Society, 2023.

    • Source:

  • Cyclobutane Amino Acid Synthesis & Handling

    • Ortega, A., et al. "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Organic & Inorganic Au, 2022. (Discusses stability during deprotection).
    • Source:

Sources

Technical Support Center: Purification of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-KRAS-INT Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Resolution of cis/trans isomers and amine tailing prevention.

Diagnostic Overview & Chemical Triage

Before initiating purification, we must define the physicochemical landscape of your molecule: 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol .

This is not a standard purification; it is a separation of diastereomers on a rigid cyclobutane scaffold. The geminal arrangement of the amine and the aryl group at position 3, combined with the alcohol at position 1, creates distinct cis and trans diastereomers (relative stereochemistry between the


 and the aryl group).
FeaturePropertyChromatographic Impact
Functional Group

Amine (

)
High Risk: Will interact strongly with acidic silanols (

) on silica, causing severe tailing and yield loss.
Scaffold CyclobutaneRigid: Isomers (cis/trans) will have distinct dipole moments but likely close

values. Requires high-efficiency separation.
Chromophore Aryl ChlorideGood: UV active at 254 nm.
Solubility AmphiphilicTricky: Polar amine/alcohol vs. lipophilic aryl ring. Risk of precipitation in non-polar mobile phases.

Phase I: The Mobile Phase Strategy (Normal Phase)

The Core Problem: Standard silica gel is acidic (


). Your amine is basic.[1][2][3] Without intervention, the amine protonates, binds to the silica, and elutes as a broad smear (tailing), making isomer separation impossible.
Protocol A: The "Gold Standard" (DCM / MeOH / )

This is the most robust system for polar amino-alcohols.

  • Modifier Selection: Do not use aqueous ammonium hydroxide (

    
    ) if possible. It introduces water, which deactivates silica and causes baseline noise.
    
    • Recommendation: Use 7N Ammonia in Methanol (commercially available).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B:

      
       (7N 
      
      
      
      in MeOH) in DCM.
    • Note: We dilute the modifier into DCM to prevent precipitation when mixing.

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic DCM wash)

    • 5–20 min: 0%

      
       50% B (Linear gradient)
      
    • Effective Modifier Concentration: This gradient delivers 0% to 5% MeOH/

      
      , which is the "sweet spot" for amines.
      
Protocol B: The "High Resolution" (Hexane / EtOAc / TEA)

If your compound is soluble in Ethyl Acetate (EtOAc), this system often provides better separation of diastereomers than DCM/MeOH.

  • Modifier: Triethylamine (TEA).[2][4][5]

  • Preparation: Add

    
     TEA to both  the Hexane and EtOAc reservoirs.
    
    • Why both? To maintain constant pH and prevent "ghost peaks" or baseline drift.

  • Warning: TEA absorbs UV below 250 nm. Ensure your detector is set to 254 nm (targeting the aryl chloride) to avoid blinding the detector.

Phase II: Decision Logic & Workflow

Use the following logic gate to determine your purification path.

PurificationLogic Start Start: Crude Reaction Mixture SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Oily SolubilityCheck->Insoluble No MethodB Method B: Hex / EtOAc / TEA (Better Diastereomer Separation) Soluble->MethodB MethodA Method A: DCM / MeOH / NH3 (High Solubility, Lower Resolution) Insoluble->MethodA Tailing Problem: Peak Tailing? MethodA->Tailing MethodB->Tailing AmineSilica Switch to Amine-Functionalized Silica (KP-NH) No Modifier Needed Tailing->AmineSilica Yes ReversePhase Switch to C18 (Reverse Phase) High pH (Ammonium Bicarbonate) Tailing->ReversePhase If KP-NH Fails

Figure 1: Decision tree for mobile phase and stationary phase selection based on solubility and resolution requirements.

Phase III: Critical Operational Steps

Sample Loading (The "Make or Break" Step)

For separating close isomers (cis/trans), liquid loading is forbidden . The solvent used to dissolve the sample will act as a strong eluent, causing "band broadening" before the separation even begins.

Protocol: Celite Dry Loading

  • Dissolve crude mixture in minimal MeOH/DCM.

  • Add Celite 545 (ratio: 1g crude : 3g Celite).

  • Rotary evaporate until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or empty pre-column.

    • Mechanism:[6][7] This places the sample at the "head" of the column with zero solvent volume, maximizing theoretical plates.

Isomer Identification (The "Self-Validating" System)

How do you know which spot is which?

  • TLC: Run TLC in

    
     MeOH/DCM (with 1% 
    
    
    
    ). The isomers should appear as two spots close together.
  • Stain: Use Ninhydrin . The primary amine will turn distinct purple/red upon heating.

  • NMR Validation:

    • Isolate the fractions.

    • Check the proton at the 1-position (cyclobutane methine attached to -OH) or the methyl group on the aryl ring.

    • Trend: In cyclobutanes, cis and trans isomers often show significant chemical shift differences (

      
       ppm) for protons on the ring due to anisotropic shielding by the aryl group.
      

Troubleshooting & FAQs

Q1: My compound is "streaking" from the baseline to the solvent front. What is wrong?

  • Diagnosis: This is classic "amine overload." The silanols are not fully neutralized.

  • Fix:

    • Increase modifier concentration (up to 2% TEA or 10% of the 7N

      
       solution).
      
    • Switch to Amine-Silica (KP-NH): These columns have the surface silanols pre-capped with amines. You can run simple Hexane/EtOAc gradients without added modifiers.[2][8] This is often the "magic bullet" for this specific class of molecules.

Q2: I see two peaks, but they are merging (Resolution < 1.0).

  • Diagnosis: Gradient slope is too steep.

  • Fix: Use a "Focused Gradient."

    • Determine the %B where the compound elutes (e.g., 25% B).

    • Run a gradient that goes from 0% to 20% B quickly, then holds at 20% B for 2 minutes, then slowly ramps to 30% B over 15 minutes. This "flattens" the separation window.

Q3: The compound precipitates on the column (pressure spike).

  • Diagnosis: Solubility mismatch. The compound is soluble in the DCM (load) but crashes out when hitting the Hexane (mobile phase).

  • Fix: Switch to the DCM/MeOH system immediately. Cyclobutane amino-alcohols often have poor solubility in pure hexane.

Q4: Can I use Reverse Phase (C18)?

  • Answer: Yes, but pH control is mandatory .

    • Acidic (Formic Acid): The amine will be protonated (

      
      ), making it extremely polar. It will likely elute in the void volume (too fast).
      
    • Basic (Ammonium Bicarbonate, pH 10): The amine is neutral (

      
      ). It will retain well on C18, and the lipophilic aryl chloride will drive separation. This is your backup plan if Normal Phase fails. 
      

References

  • Biotage. (2023).[2][9][10] Strategies for the Purification of Amines. Biotage Application Notes. Link

  • Teledyne ISCO. (2012).[1][11] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Teledyne ISCO Application Notes. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[9] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • SiliCycle. (2025). Purification of Amines using Amine-Functionalized Silica. SiliCycle Technical Guides. Link

Sources

Overcoming steric hindrance in 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization)

Executive Summary: The "Fortress" Amine

You are likely reading this because standard coupling protocols (EDC/HOBt, HATU, or standard reductive amination) have failed to functionalize the amine at the C3 position of This compound .

The Root Cause: This is not a standard primary amine. It is a gem-disubstituted, conformationally locked, sterically shielded center.

  • Gem-Disubstitution: The C3 carbon holds both the amine and a bulky aryl group.

  • Ortho-Effect: The 2-methyl group on the phenyl ring creates a "rotational lock," permanently shielding one face of the amine.

  • Ring Pucker: The cyclobutane ring is not planar; it puckers (~25-35°). Depending on whether your isomer is cis or trans, the amine may be forced into a pseudo-axial orientation, burying it further.

This guide provides field-proven protocols to breach this steric fortress.

Module 1: Amide Coupling (N-Acylation)

User Issue: "My HATU coupling gave <5% yield after 24 hours."

Standard activating agents (EDC, HBTU) form an active ester that requires the amine to attack it. Your amine is too hindered to approach this bulky intermediate efficiently. You need a reagent that activates the acid into a small, highly reactive species, or one that pulls water out of the equation entirely.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is superior for sterically hindered couplings because it does not generate a bulky active ester intermediate. It acts as a kinetic dehydrating agent.

Protocol 1.1: High-Force T3P Coupling

ParameterSpecificationRationale
Reagent T3P (50% w/w in EtOAc or DMF)Low epimerization, high reactivity for hindered amines.
Stoichiometry Acid (1.1 eq), Amine (1.0 eq), T3P (2.0 - 3.0 eq) Excess T3P drives the equilibrium in difficult cases.
Base Pyridine (3.0 - 5.0 eq)Pyridine acts as both base and acyl-transfer catalyst (forming an acyl-pyridinium intermediate). Avoid bulky bases like DIPEA if possible.
Solvent EtOAc or 2-MeTHFT3P is highly stable in these; allows for higher temp reflux if needed.
Temperature 0°C

RT

60°C
Start cold to mix, but heat is almost always required for this substrate.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.1 equiv) and Pyridine (5.0 equiv) in EtOAc (0.2 M).

  • Add T3P (50% solution, 2.0 equiv) dropwise at 0°C. Stir for 20 mins (Pre-activation).

  • Add This compound (1.0 equiv).

  • Allow to warm to RT. Monitor by LCMS.

  • Critical: If <50% conversion after 4 hours, heat to 60°C. The cyclobutane ring is generally stable up to 80°C.

Module 2: Reductive Amination

User Issue: "I tried NaBH(OAc)3 with an aldehyde, but I only recovered starting material."

The formation of the imine (the intermediate) is the bottleneck. The bulky aryl group prevents the aldehyde from approaching the amine to form the hemiaminal. Standard weak acids (AcOH) are insufficient to catalyze this in hindered systems.

The Solution: Titanium(IV) Isopropoxide Dehydration

You must force the imine formation using a Lewis acid water scavenger before adding the reducing agent.

Protocol 2.1: The Ti(OiPr)4 Method

ReagentRole
Ti(OiPr)4 Lewis acid catalyst + Water scavenger. Forces equilibrium to the imine.
NaBH4 Stronger reducing agent than NaBH(OAc)3 (required for the titanated species).

Step-by-Step:

  • Imine Formation (Neat or High Conc): In a vial, mix the Amine (1.0 eq) and the Aldehyde/Ketone (1.2 eq).

  • Add Ti(OiPr)4 (2.0 equiv) pure (neat). If the mixture is solid, add minimal dry THF to create a slurry.

  • Seal and Stir: Stir at RT for 12-18 hours . (For extremely hindered ketones, heat to 50°C).

    • Checkpoint: The solution usually turns yellow/orange and becomes viscous.

  • Reduction: Dilute with dry MeOH (Caution: Exothermic).

  • Add NaBH4 (2.0 equiv) portion-wise at 0°C. Stir for 2 hours at RT.

  • Quench: Add 1N NaOH or saturated Rochelle’s salt solution to break the Titanium emulsion. Filter through Celite.

Module 3: Buchwald-Hartwig Amination

User Issue: "I need to arylate the amine, but Pd2(dba)3/XPhos failed."

Primary amines on quaternary carbons are notoriously difficult in Pd-coupling because


-hydride elimination is blocked (good), but oxidative addition/reductive elimination is sterically crowded (bad).
The Solution: The "BrettPhos" Family

You need a ligand specifically designed for primary amines and hindered substrates .

Decision Matrix:

BuchwaldLogic Start Select Coupling Partner Partner Is the Aryl Halide Hindered (Ortho-sub)? Start->Partner UnHindered Use BrettPhos Pd G4 Base: NaOtBu Solvent: Dioxane Partner->UnHindered No Hindered Use tBuBrettPhos Pd G4 (More flexible pocket) Partner->Hindered Yes BaseSens Base Sensitive Groups (Esters, Nitriles)? UnHindered->BaseSens Hindered->BaseSens StrongBase Base: NaOtBu Temp: 60-80°C BaseSens->StrongBase No WeakBase Base: K3PO4 or Cs2CO3 Solvent: tBuOH/H2O Temp: 100°C BaseSens->WeakBase Yes

Figure 1: Ligand and base selection for sterically hindered Buchwald-Hartwig coupling.

Module 4: Stereochemistry & Troubleshooting

Isomerism (Cis vs. Trans): The relationship between the C1-Hydroxyl and the C3-Aryl group dictates reactivity.

  • Trans (Aryl/OH anti): Often the major isomer in synthesis. The ring pucker might place the amine in a pseudo-equatorial position (more reactive).

  • Cis (Aryl/OH syn): The amine might be forced pseudo-axial to avoid 1,3-diaxial clash between the bulky Aryl and OH. This isomer is significantly less reactive.

FAQ: Frequently Asked Questions

Q1: Can I protect the alcohol to improve amine solubility?

  • A: Yes, but avoid bulky groups like TBDMS. They will shield the amine further from the "back" side. Use a MOM (Methoxymethyl) or TMS ether. TMS is labile enough to fall off during acidic workup if desired.

Q2: The reaction turns black and stalls. Why?

  • A: If using Pd-catalysis, the amine might be coordinating to the metal but failing to undergo reductive elimination due to bulk. Switch to a precatalyst (e.g., BrettPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ to ensure active species formation.

Q3: Can I use an Acid Chloride instead of T3P?

  • A: Yes, but you must use Schotten-Baumann conditions (biphasic DCM/aq NaHCO3) or high heat with pyridine. Standard DCM/TEA often fails because the HCl salt of the amine precipitates and coats the unreacted amine.

References
  • T3P Mechanism & Application

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1] (2023).[2] CORE. Link

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4]Journal of Organic Chemistry. Link

  • Buchwald-Hartwig for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5]Chemical Reviews. Link

  • Cyclobutane Conformational Analysis

    • Stereocontrolled Synthesis and Functionalization of Cyclobutanes. (2013).[6] National Institutes of Health (PMC). Link

Sources

Minimizing side reactions during cyclobutane ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Functionalization

Executive Summary

Functionalizing cyclobutane rings is a high-stakes balancing act. The inherent ring strain (~26.4 kcal/mol) makes these scaffolds prone to catastrophic structural failure (ring-opening) or unwanted elimination reactions during functionalization. This guide provides troubleshooting workflows to minimize three primary failure modes: (1) Ring-Opening (C-C Cleavage) , (2)


-Hydride Elimination (Olefin Formation) , and (3) Radical Rearrangement. 

Module 1: Metal-Catalyzed C–H Activation

Target Audience: Medicinal Chemists attempting late-stage functionalization.

The Core Problem: Palladium-catalyzed C(sp³)–H activation often fails because the intermediate alkyl-palladium species is unstable. It prefers to undergo


-hydride elimination to form a cyclobutene (which decomposes) or insert into the strained C–C bond, leading to ring opening.
Troubleshooting Guide: C–H Activation Failures
Symptom (NMR/LCMS)DiagnosisRoot CauseCorrective Action
Olefin signals (5.0–6.5 ppm)

-Hydride Elimination
The Pd-alkyl intermediate has an accessible

-hydrogen and an open coordination site.
1. Switch Ligand: Use bidentate ligands (e.g., 8-aminoquinoline, picolinamide) to occupy the coordination sphere.2. Add steric bulk: Use MPAA ligands (e.g., Ac-Val-OH) to destabilize the transition state for elimination.
Linear aliphatic chains Ring Opening (C-C Insertion)Pd inserted into the strained C–C bond (oxidative addition) instead of the C–H bond.1. Lower Temp: C-C activation often has a higher barrier than directed C-H activation.2. Directing Group (DG): Use a stronger DG (e.g., amide/oxime) to kinetically favor C-H insertion.
No Reaction (SM Recovery) Catalyst Poisoning / StericsCyclobutane puckering prevents the metal from approaching the C–H bond.1. Ag(I) Additives: Add AgOAc or Ag₂CO₃ to sequester halides and generate the active cationic Pd species.2. Solvent Switch: Switch to HFIP (hexafluoroisopropanol) to boost electrophilicity.
Protocol: Stabilized C(sp³)–H Arylation

Based on protocols by Yu and Baran.

  • Substrate Prep: Install a bidentate directing group (e.g., 8-aminoquinoline) on your cyclobutane carboxylic acid.

  • Reaction Setup:

    • Pd(OAc)₂ (10 mol%)

    • AgOAc (1.5 equiv) — Crucial for preventing product inhibition.

    • Aryl Iodide (1.5 equiv)

    • Solvent: t-Amyl alcohol (0.2 M)

  • Execution: Heat to 110°C.

  • Checkpoint: Monitor aliquots at 1h.

    • If Black ppt forms immediately: Catalyst decomposition.[1] Add 20 mol% PPh₃ or switch to Pd(MeCN)₄(BF₄)₂.

Module 2: Radical-Mediated Functionalization

Target Audience: Chemists using photoredox or Minisci-type reactions.

The Core Problem: The "Radical Clock."[2][3][4] A cyclobutylcarbinyl radical will ring-open to a homoallylic radical. While slower than cyclopropyl systems, this rate (


 at 25°C) is fast enough to compete with slow trapping agents.
Mechanism & Competition Logic

RadicalClock cluster_0 Critical Control Point Start Cyclobutyl Radical Trap Functionalized Cyclobutane Start->Trap Trapping Agent (kTrap) Must be >> kOpen Open Ring Opening (Homoallyl Radical) Start->Open Strain Release (kOpen ~4x10^3 s^-1) Waste Linear Side Products Open->Waste Polymerization/H-Abst

Figure 1: The kinetic competition between functionalization and ring-opening. To win, Rate(Trap) > Rate(Open).

Troubleshooting Guide: Radical Instability

Q: I am seeing linear alkene byproducts in my Minisci reaction. Why? A: Your trapping rate is too slow. The cyclobutyl radical is opening before it reacts with the heterocycle.

  • Fix 1 (Concentration): Increase the concentration of the trapping partner (heterocycle) to >5 equiv. Rate =

    
    . Increasing [Trap] linearly increases the desired rate.
    
  • Fix 2 (Temperature): Lower the temperature. Ring opening has a higher activation energy (

    
    ) than radical recombination. Cooling to 0°C or -20°C slows ring opening significantly more than it slows the trapping step.
    

Q: Can I use a radical probe to confirm this mechanism? A: Yes. Use the Newcomb-style kinetic probe . If you subject a cyclobutylcarbinyl precursor to your conditions and observe the ratio of Closed:Open products, you can calculate the effective rate constant of your trapping agent.

Module 3: Strain-Release Functionalization

Target Audience: Users synthesizing 1,3-disubstituted cyclobutanes.[5]

The Concept: Instead of functionalizing a cyclobutane (and fighting strain), start with a more strained system (bicyclo[1.1.0]butane or [1.1.1]propellane) and relieve strain to create the functionalized cyclobutane.

Workflow: Strain-Release Amination

StrainRelease Propellane [1.1.1]Propellane (Highly Strained) Transition Bond Cleavage Propellane->Transition Strain Release driving force Nucleophile Amine/Nucleophile Nucleophile->Transition Product 1,3-Disubstituted Cyclobutane Transition->Product C-N Bond Formation

Figure 2: Thermodynamic downhill process utilizing strain release to bypass activation barriers.

Protocol (Baran Method):

  • Reagents: Bicyclo[1.1.1]pentane-1-amine salts (or propellane precursor) + Heterocyclic amine.

  • Conditions: THF, Room Temperature. No metal catalyst required.

  • Advantage: This method is stereospecific and avoids the

    
    -hydride elimination issues of Pd-catalysis entirely because it does not proceed via a metal-alkyl intermediate.
    

References

  • C-H Activation Logic: Gutekunst, W. R., & Baran, P. S. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society. Link

  • Amine-Directed Functionalization: McNally, A., et al. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. Link

  • Strain-Release Amination: Gianatassio, R., et al. (2016). Strain-release amination.[5][6] Science. Link

  • Radical Clock Kinetics: Simakov, P. A., et al. (1998). Arrhenius Parameters for Ring Opening of the Cyclobutylcarbinyl Radical. Journal of Organic Chemistry. Link

  • Enantioselective C-H Activation: He, J., et al. (2014). Ligand-Promoted Bidentate Auxiliary-Directed Pd-Catalyzed C–H Arylation of Cyclobutanes. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclobutyl and Cyclopropyl Amines for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and professional in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the ultimate pharmacological profile of a candidate molecule. Among the diverse array of functional groups employed, small-ring aliphatic amines, particularly cyclobutyl and cyclopropyl amines, have garnered significant attention. Their rigid conformations and unique electronic properties offer a compelling strategy for navigating the complexities of chemical space.

This guide provides an in-depth, objective comparison of the reactivity of cyclobutyl and cyclopropyl amines. Moving beyond a superficial overview, we will dissect the fundamental principles governing their chemical behavior, supported by physicochemical data and detailed experimental protocols to empower your research endeavors.

Structural and Electronic Underpinnings of Reactivity

The divergent reactivity of cyclobutyl and cyclopropyl amines is fundamentally rooted in the inherent strain and electronic character of their respective carbocyclic rings.

Ring Strain: The three-membered ring of cyclopropane is significantly more strained than the four-membered ring of cyclobutane. The C-C-C bond angles in cyclopropane are constrained to 60°, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. This high degree of angle strain (approximately 115 kJ/mol) makes the cyclopropane ring susceptible to ring-opening reactions.[1] In contrast, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some torsional strain, with bond angles of about 88°, resulting in a lower, yet still significant, ring strain (approximately 110 kJ/mol).[1]

Electronic Effects: The C-C bonds in cyclopropane possess a higher degree of p-character than typical alkanes, often described as having "partial double-bond character." This unique electronic nature allows the cyclopropyl group to act as both an inductive electron-withdrawing group and a resonance electron-donating group, particularly when adjacent to an electron-deficient center.[2] This electronic duality is a key determinant of the reactivity of the attached amino group. The cyclobutyl group, while strained, does not exhibit this pronounced double-bond character and its electronic influence is primarily through a weaker inductive effect.

dot graph ER_Diagram { layout="neato"; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot

Figure 1: A conceptual diagram illustrating the relationship between structure, electronics, and reactivity for cyclopropyl and cyclobutyl amines.

Comparative Reactivity Analysis: The Amine Functional Group

While the carbocyclic ring's reactivity is a distinguishing feature, for many applications in drug discovery, the reactivity of the exocyclic amine group as a nucleophile and a base is of paramount importance.

Basicity (pKa)

A fundamental measure of the availability of the nitrogen lone pair is the basicity of the amine, expressed as the pKa of its conjugate acid.

AminepKa of Conjugate AcidReference
Cyclobutylamine~10.80[3]
Cyclopropylamine~9.10[4]

The data clearly indicates that cyclobutylamine is a significantly stronger base than cyclopropylamine . This can be attributed to the electronic properties of the respective rings. The cyclobutyl group acts as a weak electron-donating group through induction, increasing the electron density on the nitrogen and thus enhancing its basicity. Conversely, the cyclopropyl group, with its partial double-bond character and inductive electron-withdrawing nature, pulls electron density away from the nitrogen atom, making the lone pair less available for protonation.

Nucleophilicity in N-Acylation and N-Alkylation Reactions

Nucleophilicity, while often correlated with basicity, is a kinetic phenomenon that is also sensitive to steric factors. In the absence of direct comparative kinetic data for N-acylation and N-alkylation of these two amines, we can infer their relative nucleophilicity from their basicity and structural features.

Given that cyclobutylamine is a substantially stronger base and assuming similar steric hindrance at the nitrogen for these primary amines, it is predicted that cyclobutylamine is a more potent nucleophile than cyclopropylamine . This has significant implications for synthetic strategies:

  • N-Acylation: In reactions with acylating agents such as acetyl chloride or acetic anhydride, cyclobutylamine is expected to react more rapidly than cyclopropylamine under identical conditions.

  • N-Alkylation: Similarly, in Sₙ2 reactions with alkyl halides, cyclobutylamine will likely exhibit a faster reaction rate.

These differences in reactivity can be exploited for selective functionalization in molecules containing both moieties or for tuning the reaction kinetics in a desired direction.

Experimental Protocols for Comparative Reactivity Analysis

To provide a practical framework for validating the predicted reactivity differences, the following detailed experimental protocols are presented. These protocols are designed as a self-validating system, allowing for a direct and quantitative comparison of the nucleophilicity of cyclobutylamine and cyclopropylamine.

Protocol 1: Competitive N-Acylation

This experiment provides a direct comparison of the relative nucleophilicity of the two amines by allowing them to compete for a limited amount of an acylating agent.

Objective: To determine the relative reactivity of cyclobutylamine and cyclopropylamine towards acylation.

Materials:

  • Cyclobutylamine

  • Cyclopropylamine

  • Acetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of cyclobutylamine in anhydrous DCM.

    • Prepare a 0.5 M stock solution of cyclopropylamine in anhydrous DCM.

    • Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DCM.

    • Prepare a 0.5 M stock solution of the internal standard in DCM.

  • Reaction Setup:

    • In a dry reaction vial equipped with a magnetic stir bar, combine 1.0 mL of the cyclobutylamine stock solution (0.5 mmol) and 1.0 mL of the cyclopropylamine stock solution (0.5 mmol).

    • Add 1.1 mL of triethylamine (0.8 mmol, 1.6 eq relative to total amine).

    • Add 0.5 mL of the internal standard stock solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Initiation and Monitoring:

    • While stirring vigorously, add 1.0 mL of the cold acetyl chloride stock solution (0.1 mmol, 0.1 eq relative to total amine) dropwise over 1 minute.

    • Start a timer immediately after the addition is complete.

    • At specified time points (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture and quench it in a vial containing 1 mL of a saturated aqueous sodium bicarbonate solution.

    • Extract the quenched aliquot with 1 mL of DCM, and analyze the organic layer by GC-FID.

  • Data Analysis:

    • Calibrate the GC-FID response factors for the starting amines and the two N-acylated products (N-cyclobutylacetamide and N-cyclopropylacetamide).

    • For each time point, determine the concentration of each acylated product relative to the internal standard.

    • Plot the concentration of each product versus time. The initial slope of these curves will be proportional to the initial rate of reaction for each amine.

    • The ratio of the initial rates will provide a quantitative measure of the relative nucleophilicity of the two amines.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot

Figure 2: Workflow for the competitive N-acylation experiment.

Protocol 2: Determination of Basicity via Potentiometric Titration

This protocol provides a direct measurement of the pKa of the conjugate acids of the two amines, offering experimental validation of their relative basicities.

Objective: To determine the pKa of the conjugate acids of cyclobutylamine and cyclopropylamine.

Materials:

  • Cyclobutylamine

  • Cyclopropylamine

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation:

    • Accurately prepare a 0.01 M solution of cyclobutylamine in deionized, CO₂-free water.

    • Accurately prepare a 0.01 M solution of cyclopropylamine in deionized, CO₂-free water.

  • Titration:

    • Place a known volume (e.g., 50.0 mL) of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Begin adding the standardized 0.1 M HCl solution from the burette in small increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

    • Repeat the titration for the other amine.

Implications for Drug Discovery and Development

The distinct reactivity profiles of cyclobutyl and cyclopropyl amines have profound implications for their application in medicinal chemistry:

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. The strong C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Reactivity Tuning: The lower nucleophilicity of cyclopropylamine can be advantageous in preventing unwanted side reactions during synthesis or in vivo. Conversely, the higher reactivity of cyclobutylamine may be desirable for efficient bond formation.

  • Pharmacophore Scaffolding: The rigid structures of these small rings can precisely position substituents in three-dimensional space, enabling optimal interactions with biological targets. The choice between a cyclobutyl and a cyclopropyl linker can subtly alter this positioning, leading to significant differences in biological activity.

Conclusion

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Accounts of Chemical Research, 36(1), 66–77. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • PubChem. (n.d.). Cyclobutylamine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropylamine. Retrieved February 24, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of Methylphenyl Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved therapeutic profiles is perpetual. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif in drug design. Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] This guide provides a comprehensive comparative analysis of the bioactivity of a specific subclass: methylphenyl cyclobutane derivatives. We will explore their potential as anticancer and anti-inflammatory agents, supported by established experimental protocols and illustrative data, to empower researchers in their drug discovery endeavors.

The Significance of the Methylphenyl Cyclobutane Scaffold

The incorporation of a methylphenyl group onto a cyclobutane core introduces a fascinating interplay of steric and electronic properties. The phenyl ring can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, while the methyl group can provide additional hydrophobic contacts and influence the overall conformation of the molecule. The relative stereochemistry of the substituents on the cyclobutane ring (i.e., cis vs. trans isomers) can dramatically alter the spatial presentation of these pharmacophoric features, leading to significant differences in biological activity.[3][4] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Comparative Bioactivity Analysis

To illustrate the potential of methylphenyl cyclobutane derivatives, we will consider a representative set of analogs and their hypothetical, yet plausible, bioactivities based on established principles of medicinal chemistry. The following tables summarize the comparative anticancer and anti-inflammatory activities of these compounds.

Anticancer Activity

The cytotoxic potential of methylphenyl cyclobutane derivatives against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[5][6]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Methylphenyl Cyclobutane Derivatives

Compound IDStructure (Isomer)Substitution on Phenyl RingMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
MPC-1 cis4-Methyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
MPC-2 trans4-Methyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
MPC-3 cis2-Methyl25.8 ± 2.531.4 ± 3.028.3 ± 2.7
MPC-4 trans2-Methyl14.3 ± 1.519.8 ± 2.216.7 ± 1.9
MPC-5 cis4-Methoxy12.5 ± 1.318.9 ± 1.914.2 ± 1.6
MPC-6 trans4-Methoxy6.1 ± 0.79.8 ± 1.07.3 ± 0.8
Doxorubicin (Reference Drug)-0.9 ± 0.11.2 ± 0.20.8 ± 0.1

Note: The data presented are for illustrative purposes and represent a plausible trend based on SAR principles.

From this hypothetical data, we can infer several structure-activity relationships:

  • Stereochemistry is Crucial: The trans isomers (MPC-2, MPC-4, MPC-6) consistently exhibit greater potency (lower IC₅₀ values) than their corresponding cis isomers (MPC-1, MPC-3, MPC-5). This suggests that the spatial arrangement of the phenyl and methyl groups in the trans configuration allows for a more favorable interaction with the biological target.[3]

  • Impact of Phenyl Substitution: The position and electronic nature of the substituent on the phenyl ring influence cytotoxicity. A para-substitution (4-position) appears more favorable than an ortho-substitution (2-position), potentially due to reduced steric hindrance. An electron-donating group like methoxy (MPC-5, MPC-6) enhances potency compared to a methyl group (MPC-1, MPC-2), which could be attributed to altered electronic properties or improved interactions within the target's binding pocket.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Cytokine Production at 10 µM)

Compound IDStructure (Isomer)Substitution on Phenyl RingTNF-α Inhibition (%)IL-6 Inhibition (%)
MPC-1 cis4-Methyl45.3 ± 3.538.1 ± 2.9
MPC-2 trans4-Methyl68.7 ± 5.161.2 ± 4.5
MPC-3 cis2-Methyl33.1 ± 2.827.6 ± 2.1
MPC-4 trans2-Methyl55.4 ± 4.248.9 ± 3.8
MPC-5 cis4-Methoxy52.8 ± 4.146.5 ± 3.7
MPC-6 trans4-Methoxy75.2 ± 6.369.8 ± 5.4
Dexamethasone (Reference Drug)-88.9 ± 7.585.3 ± 7.1

Note: The data presented are for illustrative purposes and represent a plausible trend based on SAR principles.

The observed trends in anti-inflammatory activity mirror those seen in the anticancer assays:

  • Trans Isomers are More Active: The trans configuration consistently leads to greater inhibition of pro-inflammatory cytokine production.

  • Substituent Effects: A para-substituted, electron-donating group on the phenyl ring (MPC-6) demonstrates the most potent anti-inflammatory effect among the tested derivatives.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized and well-controlled experimental protocols are essential.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the steps for determining the in vitro cytotoxicity of methylphenyl cyclobutane derivatives against a panel of cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Methylphenyl cyclobutane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the methylphenyl cyclobutane derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Anti-inflammatory Cytokine Production Assay

This protocol describes the measurement of TNF-α and IL-6 production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Methylphenyl cyclobutane derivatives (dissolved in DMSO)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the methylphenyl cyclobutane derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated control.

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MPC Methylphenyl Cyclobutane Derivatives MPC->NFkB Inhibition

Caption: Simplified inflammatory signaling pathway targeted by methylphenyl cyclobutane derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of methylphenyl cyclobutane derivatives as a promising class of bioactive molecules. The rigid cyclobutane scaffold, coupled with the nuanced effects of stereochemistry and aromatic substitution, provides a rich platform for the design of novel anticancer and anti-inflammatory agents. The experimental protocols detailed herein offer a robust framework for researchers to systematically evaluate the therapeutic potential of their own synthesized analogs.

Future research should focus on expanding the library of methylphenyl cyclobutane derivatives to further elucidate the structure-activity relationships. Investigating the precise molecular targets and mechanisms of action through techniques such as kinase inhibition assays, western blotting, and molecular docking will be crucial for optimizing the potency and selectivity of these compounds. Ultimately, the insights gained from such studies will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Scilit. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC. [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. [Link]

  • InFlamPred: A Machine Learning Framework for Anti-Inflammatory Small Molecule Prediction. (n.d.). SSRN. [Link]

  • Bioassays for anticancer activities. (2013). PubMed. [Link]

  • In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2017). Taylor & Francis. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). PMC. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). PMC. [Link]

  • Bioassays for Anticancer Activities. (2013). ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Semantic Scholar. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). Royal Society of Chemistry. [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Eco-Vector Journals Portal. [Link]

  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. (2020). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). Bentham Science. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Europe PMC. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PMC. [Link]

  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. (2010). MDPI. [Link]

  • Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. (2022). Royal Society of Chemistry. [Link]

  • Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones. (2010). PubMed. [Link]

  • Bioactive cyclobutane-containing alkaloids. (2008). PubMed. [Link]

  • Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores. (2011). ResearchGate. [Link]

  • Comparative tumor initiating activities of cyclopentano and methyl derivatives of 5-methylchrysene and chrysene. (1994). PubMed. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]

  • Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. (2024). Pakistan Journal of Health Sciences. [Link]

Sources

Navigating the Landscape of Substituted Aminocyclobutanols: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the relentless pursuit of novel scaffolds that can unlock new therapeutic avenues is paramount. Among these, the cyclobutane motif has emerged as a compelling structural element, offering a unique three-dimensional geometry that can significantly influence the pharmacological properties of a molecule. This guide provides a comprehensive comparison of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol and its analogs, offering insights into their physicochemical properties, safety profiles, and potential applications in drug discovery.

While a formal Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) for the title compound are not publicly available, this guide collates predicted data alongside experimental information for structurally related and commercially available alternatives. This comparative approach aims to equip researchers with the necessary information to make informed decisions in their synthetic and drug development endeavors.

The Allure of the Cyclobutane Ring: A Strategic Choice in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is increasingly being incorporated into drug candidates to enhance a variety of properties. Its inherent ring strain and non-planar, puckered conformation provide a rigid scaffold that can help in:

  • Conformational Restriction: Locking a molecule into a bioactive conformation to improve binding affinity for its target.

  • Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation.

  • Enhanced Lipophilicity and Solubility: The sp³-rich nature of the cyclobutane ring can be tuned to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Novelty and Patentability: The unique chemical space occupied by cyclobutane-containing compounds offers opportunities for developing novel intellectual property.

The aminocyclobutanol scaffold, in particular, combines the rigidity of the cyclobutane ring with the functionality of an amino group and a hydroxyl group, making it a versatile building block for creating diverse chemical libraries.

Comparative Analysis of Physicochemical Properties

To facilitate a clear comparison, the following table summarizes the key physicochemical properties of this compound and its selected analogs. It is crucial to note that the data for the title compound are predicted, while the information for the analogs is a combination of predicted and available experimental data.

PropertyThis compound (Predicted)cis-3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol 3-Amino-3-phenylcyclobutan-1-ol [1]3-Aminocyclobutanol [2]
Molecular Formula C₁₁H₁₄ClNOC₁₀H₁₂ClNOC₁₀H₁₃NOC₄H₉NO
Molecular Weight 211.69 g/mol 197.66 g/mol 163.22 g/mol 87.12 g/mol [2]
XLogP3 1.81.10.5-0.8[2]
Hydrogen Bond Donor Count 2222[2]
Hydrogen Bond Acceptor Count 2222[2]
Rotatable Bond Count 2110[2]
Physical Form Solid (Predicted)SolidSolid or semi-solid or liquid[1]-
Storage Temperature -2-8°C, inert atmosphere2-8°C, inert atmosphere[1]-

Interpretation for the Medicinal Chemist:

The predicted XLogP3 value for the title compound suggests a moderate lipophilicity, which is often a desirable trait for oral drug candidates. As we move to the analogs with less substitution (phenyl and unsubstituted cyclobutanol), the lipophilicity decreases, which could impact cell permeability and target engagement. The consistent hydrogen bond donor and acceptor counts across the substituted analogs indicate similar potential for forming key interactions with biological targets. The lower rotatable bond count in the cyclobutane series, as compared to more flexible linkers, underscores the conformational rigidity imparted by this scaffold.

Navigating Safety: An Inferred Profile

Direct safety data for this compound is unavailable. However, by examining the safety information for related compounds, we can infer a general safety and handling profile.

General Handling Precautions for Aminocyclobutanol Derivatives:

Based on the safety data sheets of analogous compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Hazard Statements for Structurally Similar Compounds:

The following GHS hazard statements have been associated with analogs such as cis-3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol and 3-amino-1-phenylcyclobutan-1-ol hydrochloride:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

It is imperative to treat this compound with similar caution until its specific toxicological properties are determined.

Experimental Data and Performance Insights

While specific experimental performance data for the title compound is not available in the public domain, we can draw insights from the broader class of aminocyclitol and aminocyclobutane derivatives.

Aminocyclitols are recognized for their significant biological activities and are core components of various natural products and therapeutic agents.[3] The aminocyclobutane moiety, as a constrained bioisostere, has been successfully incorporated into various drug candidates to improve their pharmacological profiles.

Experimental Data for an Analog:

For 3-Amino-3-phenyl-1-propanol , a structurally related acyclic analog, some experimental data is available:

  • Melting Point: 70°C to 77°C[4]

  • Appearance: White needles[4]

This information, while not directly applicable to the cyclobutane series, provides a reference point for the physical state of similar small molecules.

Synthetic Accessibility and Workflow

The synthesis of substituted aminocyclobutanols can be a challenging yet achievable endeavor for medicinal chemists. A general synthetic workflow often involves the construction of the cyclobutane ring followed by the introduction of the amino and hydroxyl functionalities.

G cluster_0 General Synthetic Workflow start Commercially Available Starting Materials step1 Cyclobutane Ring Formation ([2+2] cycloaddition, etc.) start->step1 step2 Functional Group Interconversion (e.g., Ketone to Alcohol) step1->step2 step3 Introduction of Amino Group (e.g., Reductive Amination) step2->step3 product 3-Amino-3-aryl-cyclobutan-1-ol (Target Scaffold) step3->product

Caption: A generalized workflow for the synthesis of 3-amino-3-aryl-cyclobutan-1-ol scaffolds.

The specific synthetic route for this compound would require careful planning and optimization, likely starting from a substituted styrene or a related precursor to construct the aryl-substituted cyclobutane core.

Logical Relationships in Drug Discovery

The decision to utilize a specific aminocyclobutanol derivative is guided by a logical progression of structure-activity relationship (SAR) studies.

G cluster_0 Structure-Activity Relationship (SAR) Logic node_A Initial Hit Compound (e.g., acyclic analog) node_B Incorporate Cyclobutane (Rigidification) node_A->node_B Improve PK/PD node_C Vary Aryl Substitution (e.g., Cl, Me for SAR) node_B->node_C Probe Target Binding node_D Optimize Stereochemistry (cis/trans isomers) node_C->node_D Enhance Potency/Selectivity node_E Lead Candidate node_D->node_E

Caption: Logical progression of SAR studies for aminocyclobutanol derivatives in drug discovery.

This diagram illustrates how a research program might progress from an initial, more flexible compound to a refined, cyclobutane-containing lead candidate by systematically modifying the structure to improve its drug-like properties.

Conclusion and Future Directions

This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its predicted properties suggest it could offer a favorable balance of lipophilicity and conformational rigidity.

For researchers interested in exploring this scaffold, the following steps are recommended:

  • De novo Synthesis: As commercial availability is limited, a custom synthesis would be the primary route to obtain this compound.

  • Thorough Characterization: Once synthesized, a complete analytical characterization (NMR, MS, elemental analysis) is essential to confirm its structure and purity.

  • In vitro and in vivo Evaluation: The compound should be evaluated in relevant biological assays to determine its activity, potency, and selectivity.

  • Comparative Studies: Direct comparison with the analogs presented in this guide would provide valuable SAR insights and guide further optimization efforts.

The strategic incorporation of the this compound moiety into drug discovery programs has the potential to yield novel therapeutic candidates with improved pharmacological profiles.

References

  • Plaza, A., & Kogan, S. B. (2010). Medicinal chemistry of aminocyclitols. Current medicinal chemistry, 17(21), 2275–2307. [Link]

  • PubChem. (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. [Link]

  • PubChem. 3-Aminocyclobutanol. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • Beart, P. M., & Johnston, G. A. (1973). Aminoacids of the cyclobutane series. Australian Journal of Chemistry, 26(11), 2499-2505. [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • PubChem. CID 176472123. [Link]

  • PubChemLite. 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol. [Link]

  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • SIELC Technologies. 3-Amino-3-methylbutan-1-ol. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While these molecules are key to discovery, they often lack comprehensive safety and disposal documentation. 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol, a substituted aminocyclobutane derivative[1], falls into this category. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and scientifically-grounded approach to its disposal. This guide provides the essential procedural steps and the rationale behind them, ensuring the safety of personnel and the protection of our environment.

Our disposal strategy is predicated on an analysis of the compound's structural motifs: a chlorinated aromatic ring and an aromatic amine group. These features classify the compound as a halogenated organic waste, which is subject to stringent disposal regulations due to its potential for toxicity and environmental persistence.[2][3][4]

Hazard Assessment: A Structurally-Based Approach

Understanding the hazards inherent to the molecule's structure is the foundation of safe disposal.

  • Chlorinated Aromatic System: The presence of a 4-chloro-2-methylphenyl group is the primary driver for its classification as hazardous waste. Chlorinated aromatic compounds are known for their environmental persistence and potential to form highly toxic dioxins and furans if not incinerated at sufficiently high temperatures.[5][6] Regulations often mandate that waste containing over 1% halogenated organic substances be incinerated at a minimum of 1100°C to ensure complete destruction.[7]

  • Aromatic Amine Functionality: Aromatic amines as a class are recognized for potential health hazards, including toxicity and carcinogenicity.[2][8] Improper disposal can lead to the contamination of groundwater and aquatic ecosystems.[2]

  • Cyclobutanol Group: While the aminocyclobutanol core is a common scaffold in medicinal chemistry[9], the overall risk profile of the molecule is dictated by the chlorinated aromatic and amine functionalities.

Based on these structural features, we must assume the compound may cause skin and eye irritation or damage and could be harmful if swallowed or inhaled, consistent with related chemical classes.[10][11][12]

Table 1: Summary of Inferred Hazards and Disposal Requirements
Structural FeatureAssociated HazardsPrimary Disposal Requirement
Chlorinated Aromatic Ring Environmental persistence, potential for bioaccumulation, formation of toxic byproducts (dioxins/furans) upon incomplete combustion.[5][6]High-Temperature Incineration (≥1100°C) by a licensed hazardous waste facility.[7] Land disposal is restricted.[13][14]
Aromatic Amine Group Toxicity, potential carcinogenicity, environmental harm to aquatic life.[2][8]Segregation as toxic chemical waste. Must not be disposed of via sanitary sewer.[15]
Solid State Inhalation risk if powdered, potential for dust explosion (if finely divided).Handle in a ventilated area or fume hood. Avoid generating dust.[10]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the mandatory, step-by-step procedure for the safe disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate as Halogenated Organic Waste: All waste containing this compound must be collected in a designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.[3]

  • Avoid Co-mingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[8] Mixing waste streams increases the volume of hazardous material and can lead to complex and expensive disposal procedures.[8]

  • Types of Waste: This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • The first rinseate from cleaning contaminated glassware.[15]

    • Reaction residues or solutions containing the compound.

Step 3: Containment and Labeling

Proper containment prevents leaks and ensures waste handlers are aware of the contents.

  • Container Selection: Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container (carboy).[15]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[15] Use your institution's official hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations.

    • The approximate concentration or quantity of each component.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[15]

Step 4: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[15]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[15]

Step 5: Arranging Final Disposal
  • Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[16][17]

  • Provide Documentation: EHS will require the information from your hazardous waste tag to properly manifest the waste for transport to a licensed disposal facility.

Disposal Workflow and Prohibited Methods

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated labware) B Assess Hazards (Structural Analysis: Chlorinated Aromatic Amine) A->B Is it waste? C Select PPE (Goggles, Gloves, Lab Coat, Fume Hood) B->C Proceed with handling D Segregate Waste Stream C->D E Halogenated Organic Waste D->E Classify K Prohibited: Drain Disposal D->K L Prohibited: Regular Trash D->L F Select & Label Container (Compatible material, full chemical name) E->F G Store in Satellite Accumulation Area (Sealed, Secondary Containment) F->G H Request Pickup from EHS G->H I Transport to Licensed Facility H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Decision workflow for proper disposal.

Prohibited Disposal Methods
  • DO NOT Pour Down the Drain: As a chlorinated organic compound and potential environmental toxin, this chemical must never be disposed of in the sanitary sewer.[15]

  • DO NOT Place in Regular Trash: Solid waste contaminated with this chemical is considered hazardous and must not be placed in the regular or municipal trash.[15]

  • DO NOT Attempt Chemical Neutralization without EHS Approval: While methods exist for treating aromatic amines[8][18], these should not be attempted in a standard laboratory setting without a validated protocol and specific approval from EHS. These reactions can have their own hazards and may not be effective for this specific compound.

By adhering to this guide, you ensure that your handling and disposal of this compound meet the highest standards of laboratory safety and environmental responsibility.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • AIP Publishing. (2000, July 7). Destruction of halogenated organics with hydrothermal processing. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

  • GovInfo. (n.d.). 171 PART 268—LAND DISPOSAL RESTRICTIONS. Retrieved from [Link]

  • California State Water Resources Control Board. (n.d.). 4.5 solid and liquid waste disposal to land. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • Environment, Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]

  • California Code of Regulations. (n.d.). 66261.32. Hazardous Wastes from Specific Sources. Retrieved from [Link]

  • ThermoFisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]

  • International Finance Corporation. (n.d.). EHS Guidelines: Chemicals. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2003, April 14). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Retrieved from [Link]

  • State of Tennessee. (2022, April). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclobutanol. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol

This guide provides comprehensive safety protocols and operational directives for the handling, use, and disposal of this compound. As a specialized chemical intermediate, understanding its potential hazards through the lens of its structural motifs—a halogenated aromatic ring and an amino alcohol on a cyclobutane scaffold—is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Proactive Approach to Safety

Core Principles of Handling:

  • Minimize Exposure: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]

  • Prevent Contact: Direct contact with skin and eyes must be avoided through the stringent use of appropriate Personal Protective Equipment (PPE).[5]

  • Contamination Control: Establish designated areas for handling and storage to prevent cross-contamination.[6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or rapid permeation. Gloves must be inspected before use and changed immediately if contaminated.[4][5]
Eye & Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashes, such as transferring large volumes, a face shield must be worn in addition to goggles.[7][8]
Body Protection A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemical-resistant apron or coveralls should be considered.[9][10]
Footwear Closed-toe shoes , preferably made of a chemically resistant material, are required at all times in the laboratory.[7]

Procedural Guidance for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean Clean Spatulas and Weigh Boats handle_transfer->handle_clean cleanup_decon Decontaminate Work Area handle_clean->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash G start Waste Generated decision Does the waste contain This compound? start->decision halogenated Dispose in 'Halogenated Organic Waste' Container decision->halogenated Yes non_halogenated Dispose in 'Non-Halogenated Organic Waste' Container decision->non_halogenated No

Caption: Waste Segregation Decision Tree.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible handling and disposal of this specialized chemical compound.

References

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Niosh Pocket Guide to Chemical Hazards - Barnes & Noble. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • 7.2 Organic Solvents | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET According to Regulation 2015/830/UE, Annex II Revision 0 of 7/10/2020 Language ENG 2. HAZARDS IDENTIF - CPC Biotech. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]

  • Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.